2002-G12
Descripción
The exact mass of the compound 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c21-11-5-7-15-17(9-11)25-19(23-15)13-3-1-2-4-14(13)20-24-16-8-6-12(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSIITUXTQETKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354251 | |
| Record name | 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313666-93-2 | |
| Record name | 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313666-93-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Significance of G12 Mutations: A Technical Guide for Researchers
November 20, 2025
Abstract
Mutations at codon 12 of the KRAS proto-oncogene, collectively known as G12 mutations, are among the most prevalent drivers of human cancers, including those of the lung, pancreas, and colon. These mutations critically impair the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This unremitting signaling cascade profoundly alters cellular behavior, driving uncontrolled proliferation, survival, and metabolic reprogramming. This technical guide provides an in-depth exploration of the biological significance of KRAS G12 mutations for researchers, scientists, and drug development professionals. It details the molecular mechanisms, downstream signaling consequences, and prevalence of these mutations. Furthermore, this guide furnishes detailed experimental protocols for the study of G12 mutations and presents quantitative data to facilitate comparative analysis.
Introduction: The KRAS GTPase Cycle and the Impact of G12 Mutations
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its inactive state, it is bound to guanosine diphosphate (GDP). Upon stimulation by upstream signals, such as growth factor receptor activation, Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1) facilitate the exchange of GDP for guanosine triphosphate (GTP). This transition to the active, GTP-bound state induces a conformational change in KRAS, allowing it to interact with and activate a multitude of downstream effector proteins. The signal is terminated by the intrinsic GTPase activity of KRAS, which hydrolyzes GTP back to GDP. This process is accelerated by GTPase Activating Proteins (GAPs).
G12 mutations, which involve the substitution of the glycine residue at position 12 with another amino acid, are pivotal oncogenic events. These mutations sterically hinder the binding of GAPs and impair the intrinsic GTPase activity of KRAS.[1][2] This results in a protein that is perpetually in the "on" state, leading to the constitutive activation of downstream signaling pathways independent of upstream stimuli.[3]
Quantitative Analysis of KRAS G12 Mutations
The various amino acid substitutions at codon 12 do not have uniform biological consequences. They differ in their prevalence across cancer types and exhibit distinct biochemical properties that influence downstream signaling and clinical outcomes.
Prevalence of Specific G12 Mutations in Major Cancer Types
KRAS G12 mutations are widespread across various solid tumors, with specific substitutions showing enrichment in certain cancer types.[4][5]
| Cancer Type | Overall KRAS Mutation Frequency | G12C (%) | G12D (%) | G12V (%) | G12A (%) | G12R (%) | G12S (%) | Other G12 (%) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~90% | ~1% | ~41% | ~29% | ~1% | ~13% | <1% | <1% |
| Colorectal Cancer (CRC) | ~40-45% | ~3-4% | ~13-16% | ~10-12% | ~2% | ~1% | ~1% | <1% |
| Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma | ~25-30% | ~13-14% | ~4-5% | ~6-7% | ~1% | <1% | <1% | <1% |
Data compiled from multiple sources, percentages are approximate and can vary based on the specific patient population and detection methods used.
Biochemical Properties of G12 Mutants
Different G12 mutations have varying impacts on the intrinsic GTPase activity of KRAS and its affinity for downstream effectors. This biochemical heterogeneity underlies the distinct signaling profiles of these mutants.
| KRAS Variant | Intrinsic GTP Hydrolysis Rate (k_hyd, s⁻¹) | Nucleotide Exchange Rate (k_ex, s⁻¹) | RAF1 Binding Affinity (K_D, µM) | PI3K Binding Affinity (K_D, µM) |
| Wild-Type (WT) | ~4.03 x 10⁻⁵ | ~1.17 x 10⁻⁴ | ~0.356 | Data not readily available |
| G12C | ~1.13 x 10⁻⁵ | ~1.30 x 10⁻⁴ | ~0.4 - 0.7 | Data not readily available |
| G12D | Data not readily available | Data not readily available | ~0.4 - 0.7 | Data not readily available |
| G12V | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| G12R | Data not readily available | Data not readily available | Reduced affinity | Dramatically reduced ability to bind p110α |
| G12A | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| G12S | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Quantitative data for all G12 variants are not consistently available in the literature. The provided values are based on available studies and highlight the need for further comparative biochemical analyses.[6][7][8][9]
Downstream Signaling Pathways Activated by G12 Mutations
Constitutively active KRAS G12 mutants trigger a cascade of downstream signaling pathways that are central to cancer biology. The primary effector pathways include the MAPK, PI3K/AKT, and RalGDS pathways.
The RAF-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Active KRAS-GTP recruits and activates RAF kinases (ARAF, BRAF, CRAF/RAF1), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which can translocate to the nucleus to regulate the activity of transcription factors, ultimately leading to the expression of genes that drive cell cycle progression.[10]
The PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a key regulator of cell growth, survival, and metabolism. KRAS-GTP can directly bind to and activate the p110α catalytic subunit of PI3K.[11] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT, which in turn phosphorylates a wide range of substrates, including mTOR, to promote cell survival and growth.[12]
The RalGDS-Ral Pathway
The Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) pathway plays a role in vesicle trafficking, cytoskeletal dynamics, and gene expression. KRAS-GTP activates RalGDS, which then acts as a GEF for the small GTPases RalA and RalB. Activated Ral proteins contribute to tumorigenesis by influencing various cellular processes, including cell migration and invasion.[13]
Differential Pathway Activation by G12 Mutants
Emerging evidence suggests that different G12 mutants can preferentially activate distinct downstream pathways. For instance, KRAS G12C and G12V have been shown to preferentially signal through the RalGDS pathway, while the G12D mutant appears to more strongly activate the PI3K/AKT pathway.[11][13] This differential signaling may contribute to the varying biological behaviors and therapeutic vulnerabilities of tumors harboring different G12 mutations.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Overview of KRAS Signaling and the Impact of G12 Mutations.
Experimental Workflow: G12 Mutation Analysis
Figure 2: Workflow for the Detection and Functional Analysis of KRAS G12 Mutations.
Experimental Protocols
Detection of KRAS G12 Mutations by Droplet Digital PCR (ddPCR)
This protocol provides a general framework for the detection and quantification of specific KRAS G12 mutations from formalin-fixed, paraffin-embedded (FFPE) tissue or circulating cell-free DNA (cfDNA).
Materials:
-
DNA extracted from FFPE or cfDNA
-
ddPCR Supermix for Probes (No dUTP)
-
KRAS G12 specific primer/probe assays (FAM and HEX labeled)
-
Restriction enzyme (e.g., MseI)
-
Droplet generator and reader system
-
PCR thermal cycler
Procedure:
-
Reaction Setup: Prepare a 20 µL reaction mixture containing 10 µL of 2x ddPCR Supermix, 1 µL of 20x target mutation assay (FAM), 1 µL of 20x wild-type assay (HEX), 1 µL of restriction enzyme, and up to 8 µL of DNA sample (1-100 ng).[14][15]
-
Droplet Generation: Generate droplets from the reaction mixture according to the manufacturer's instructions for your specific droplet generator.
-
PCR Amplification: Perform PCR with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 94°C for 30 seconds and 55-58°C for 60 seconds (annealing/extension temperature may need optimization for specific assays), and a final step at 98°C for 10 minutes.[14][15]
-
Droplet Reading: Read the droplets on a ddPCR reader to count the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.
-
Data Analysis: Analyze the data using the manufacturer's software to determine the concentration of mutant and wild-type DNA and calculate the fractional abundance of the mutation.
Analysis of Downstream Signaling by Western Blot
This protocol describes the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) as markers of MAPK and PI3K/AKT pathway activation in cell lysates.
Materials:
-
Cell lines with and without specific KRAS G12 mutations
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-ERK).
Assessment of Cell Proliferation by MTT Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Cell lines cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Treatment (Optional): Treat cells with compounds of interest if assessing the effects of inhibitors.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
KRAS G12 mutations are fundamental drivers of oncogenesis, leading to the constitutive activation of key signaling pathways that promote cancer cell proliferation and survival. The specific amino acid substitution at codon 12 influences the biochemical properties of the KRAS protein, resulting in differential downstream signaling and potentially distinct clinical phenotypes. A thorough understanding of the biological significance of each G12 variant is crucial for the development of effective targeted therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricacies of KRAS G12-mutant cancers and to evaluate novel therapeutic strategies. The advent of inhibitors specifically targeting KRAS G12C has ushered in a new era of precision oncology for this patient population, and ongoing research into targeting other G12 variants holds great promise for the future of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of oncogenic mutations G12C, G12V, G13D, and Q61H on local conformations and dynamics of K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. KRAS G12V Mutation Detection by Droplet Digital PCR in Circulating Cell-Free DNA of Colorectal Cancer Patients [mdpi.com]
- 15. Improvement of digital PCR conditions for direct detection of KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
An In-Depth Technical Guide on the Mechanism of Action of 2002-G12 in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 2002-G12 is a small molecule identified as a potent inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its interaction with Aβ and the consequential effects on cellular pathways. This document provides a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological processes to support further research and drug development efforts in the field of neurodegenerative diseases.
Core Mechanism of Action: Inhibition of Amyloid-β Aggregation
The primary mechanism of action of this compound is its ability to bind to the amyloid-beta peptide, particularly the Aβ42 isoform, which is considered the most neurotoxic species. This binding interferes with the aggregation cascade of Aβ42, preventing the formation of toxic oligomers and larger fibrils.
Structurally, this compound is characterized by a central phenyl ring with two benzimidazole substituents.[1] This configuration is thought to facilitate interactions with Aβ aggregates.[2] The inhibition of Aβ42 aggregation by this compound is the foundational step that leads to its observed neuroprotective effects.
Impact on Cellular Viability
The most significant reported biological effect of this compound is the reduction of Aβ42-induced cytotoxicity.
Quantitative Data on Neuroprotection
The key quantitative finding demonstrates the potent neuroprotective effect of this compound.
| Compound | Target | Cell Line | Assay | Result | Reference |
| This compound | Aβ42 | PC12 | MTT Assay | 76% reduction in Aβ42-induced toxicity | [1] |
Table 1: Summary of the neuroprotective effect of this compound.
Experimental Protocol: MTT Assay for Aβ42-Induced Toxicity
The following is a representative protocol for assessing the neuroprotective effects of compounds like this compound against Aβ42-induced toxicity in a neuronal cell line, based on common methodologies. The precise conditions used in the original discovery of this compound's activity may have varied.
Objective: To quantify the viability of PC12 cells treated with Aβ42 in the presence and absence of this compound.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Aβ42 peptide (pre-aggregated)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Aβ42 Preparation: Prepare a stock solution of Aβ42 and pre-aggregate it by incubating at 37°C for 24-48 hours.
-
Treatment:
-
Treat the cells with a final concentration of pre-aggregated Aβ42 known to induce significant cell death (e.g., 10-20 µM).
-
In parallel wells, co-treat cells with Aβ42 and varying concentrations of this compound.
-
Include control wells with untreated cells and cells treated with the vehicle (solvent for this compound) alone.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The reduction in toxicity is determined by comparing the viability of cells treated with Aβ42 alone to those co-treated with Aβ42 and this compound.
Cellular Signaling Pathways
Currently, there is a lack of detailed published research on the specific downstream cellular signaling pathways directly modulated by this compound beyond its primary effect on Aβ aggregation. The observed neuroprotection is understood as a direct consequence of preventing the toxic effects of Aβ oligomers.
The inhibition of Aβ aggregation can be visualized as an intervention in the amyloid cascade hypothesis.
References
- 1. Small Molecule Microarrays Enable the Discovery of Compounds That Bind the Alzheimer’s Aβ Peptide and Reduce its Cytoto… [ouci.dntb.gov.ua]
- 2. Small molecule microarrays enable the discovery of compounds that bind the Alzheimer's Aβ peptide and reduce its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The G12 Subfamily of G Proteins: A Technical Guide to Their Discovery, Signaling, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The G12 subfamily of heterotrimeric G proteins, comprising Gα12 and Gα13, represents a critical signaling hub in cellular regulation. First identified in 1991, these proteins have since been implicated in a wide array of physiological and pathological processes, ranging from cytoskeletal organization and embryonic development to oncogenic transformation and cardiovascular disease. Their unique signaling properties, primarily mediated through the activation of the small GTPase RhoA, have made them an area of intense research and a potential, albeit challenging, target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and core signaling pathways of the G12 subfamily, with a focus on the experimental methodologies used to elucidate their function and their relevance in drug discovery. A notable focus is placed on research surrounding the year 2002, a period that saw significant advancements in understanding the role of G12/13 in cardiac hypertrophy.
Discovery and History
The Gα12 and Gα13 proteins were first identified in 1991 as a distinct fourth class of G protein α subunits based on their amino acid sequence homology. Subsequent research in the early 2000s revealed their potent oncogenic potential, earning them the moniker "gep oncogenes" (Guanine nucleotide exchange-promoting oncogenes). A pivotal study in 2002 highlighted the essential role of the Gα12/13-Rho-JNK (c-Jun N-terminal kinase) pathway in α1-adrenergic receptor-induced cardiac hypertrophy, solidifying their importance in cardiovascular physiology and pathology.[1][2][3]
Core Signaling Pathway: The Gα12/13-RhoA Axis
The most extensively characterized signaling pathway initiated by Gα12 and Gα13 involves the direct activation of a specific family of Rho guanine nucleotide exchange factors (RhoGEFs). Upon activation by a G protein-coupled receptor (GPCR), the GTP-bound forms of Gα12 and Gα13 interact with the Regulator of G protein Signaling (RGS) homology domain of these RhoGEFs, which include p115-RhoGEF, PDZ-RhoGEF, and Leukemia-Associated RhoGEF (LARG). This interaction stimulates the Dbl homology (DH) and Pleckstrin homology (PH) domains of the RhoGEF, promoting the exchange of GDP for GTP on the small GTPase RhoA. Activated, GTP-bound RhoA then engages a variety of downstream effectors, most notably Rho-associated kinase (ROCK), to control fundamental cellular processes such as actin cytoskeleton dynamics, cell adhesion, migration, and gene expression.
Quantitative Data
Table 1: Kinetic Parameters of Gα13 Interaction with RhoGEFs
| Interacting Proteins | Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |
| Gα13 - LARG-RH | SPR | 1.1 x 10⁵ | 1.4 x 10⁻³ | 13 | [4] |
| Gα13 - LARG-RDP | SPR | 1.2 x 10⁵ | 1.8 x 10⁻² | 150 | [4] |
SPR: Surface Plasmon Resonance; RH: RGS Homology domain; RDP: RH-DH-PH domains. Data from in vitro experiments.
Table 2: Metabolic Phenotype of Muscle-Specific Gα13 Knockout (KO) Mice
| Parameter | Genotype | Normal Diet | High-Fat Diet | Reference |
| Body Weight (g) | Wild-Type | 25.4 ± 0.5 | 42.1 ± 1.2 | [5][6] |
| Gα13 KO | 23.1 ± 0.4 | 33.6 ± 0.9 | [5][6] | |
| Fat Mass (%) | Wild-Type | 10.2 ± 1.1 | 35.8 ± 2.1 | [5][6] |
| Gα13 KO | 7.5 ± 0.8 | 24.3 ± 1.7 | [5][6] | |
| Fasting Glucose (mg/dL) | Wild-Type | 135 ± 5 | 189 ± 11 | [5][6] |
| Gα13 KO | 118 ± 4 | 145 ± 8 | [5][6] |
Data are presented as mean ± SEM. These findings demonstrate that muscle-specific ablation of Gα13 protects against diet-induced obesity and improves glucose homeostasis.[5][6]
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Coupling
This protocol outlines a BRET-based assay to monitor the interaction between a GPCR and a Gα12/13 subunit in living cells. The assay relies on the energy transfer between a luciferase donor fused to one protein and a fluorescent acceptor fused to the other.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with plasmids encoding the GPCR of interest fused to a Renilla luciferase (Rluc) variant (BRET donor) and the Gα subunit (Gα12 or Gα13) fused to a yellow fluorescent protein (YFP) variant (BRET acceptor). Transfection is typically performed using lipid-based reagents.[7][8][9]
-
-
Cell Plating:
-
24-48 hours post-transfection, cells are harvested and plated into white, opaque 96-well microplates suitable for luminescence measurements.[7]
-
-
BRET Measurement:
-
The luciferase substrate, such as coelenterazine h, is added to each well.
-
Luminescence is measured immediately and sequentially at two emission wavelengths corresponding to the donor (e.g., 485 nm) and the acceptor (e.g., 530 nm) using a microplate reader equipped with the appropriate filters.[8][9]
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
-
To assess ligand-induced G protein activation, the change in the BRET ratio upon addition of a GPCR agonist is measured over time or at various concentrations to determine potency and efficacy.[7]
-
NIH 3T3 Cell Transformation (Focus Formation) Assay
This assay is a classical method to assess the oncogenic potential of proteins like constitutively active Gα12. It measures the ability of transfected cells to lose contact inhibition and form dense, multilayered foci.
Detailed Methodology:
-
Cell Culture:
-
Transfection:
-
Cells are transfected with an expression vector encoding a constitutively active mutant of Gα12 (e.g., Gα12-Q229L) or an empty vector as a negative control. A vector encoding an activated Ras mutant often serves as a positive control.[12]
-
-
Long-term Culture:
-
Transfected cells are cultured for 2-3 weeks, with regular changes of medium.
-
-
Focus Visualization and Quantification:
-
The cell monolayers are washed with phosphate-buffered saline (PBS), fixed with methanol, and stained with Giemsa stain.
-
Transformed foci appear as dense, darkly stained, multilayered colonies against the lightly stained monolayer of non-transformed cells.
-
The number and size of the foci are quantified to determine the transforming activity of the expressed protein.[13][14]
-
Role in Disease and Drug Development
The G12/13 signaling pathway is increasingly recognized as a key player in several human diseases, making it an attractive, though challenging, target for drug discovery.
-
Cancer: Overexpression and/or hyperactivation of Gα12/13 and their downstream effectors are associated with the progression of various cancers, including breast, prostate, and pancreatic cancer. The G12/13-RhoA axis promotes tumor cell proliferation, invasion, and metastasis.[12][15]
-
Cardiovascular Disease: As highlighted by research in 2002, the Gα12/13 pathway is a critical mediator of cardiac hypertrophy in response to pressure overload and neurohormonal stimuli.[1][2][3][16] Inhibition of this pathway could represent a novel therapeutic strategy for heart failure.
-
Metabolic Diseases: Studies using knockout mice have revealed a role for Gα13 in regulating whole-body metabolism. Muscle-specific deletion of Gα13 enhances insulin sensitivity and protects against diet-induced obesity, suggesting its potential as a target for treating metabolic syndrome.[5][6]
The development of specific inhibitors for Gα12/13 has been hampered by the highly conserved nature of the GTP-binding pocket among G proteins. However, targeting the specific protein-protein interactions between Gα12/13 and their effectors, such as the RhoGEFs, may offer a more viable strategy for developing selective therapeutics. The assays detailed in this guide are crucial tools for screening and characterizing compounds that modulate this important signaling pathway.
References
- 1. Galpha(12/13) mediates alpha(1)-adrenergic receptor-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Activation of Leukemia-associated RhoGEF by Gα13 with Significant Conformational Rearrangements in the Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gα13 ablation reprograms myofibers to oxidative phenotype and enhances whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gα13 ablation reprograms myofibers to oxidative phenotype and enhances whole-body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Proteome analysis of NIH3T3 cells transformed by activated Galpha12: regulation of leukemia-associated protein SET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BALB/c 3T3 Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Improvement of the BALB/c-3T3 cell transformation assay: a tool for investigating cancer mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gα13 loss in Kras/Tp53 mouse model of pancreatic tumorigenesis promotes tumors susceptible to rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
The Evolving Landscape of KRAS G12C Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. Mutations in the KRAS gene are among the most common oncogenic drivers, present in a significant percentage of non-small cell lung, colorectal, and pancreatic cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, creating a unique opportunity for targeted therapeutic intervention. This technical guide provides an in-depth overview of the core principles of KRAS G12C inhibition, focusing on the underlying signaling pathways, key experimental methodologies for inhibitor evaluation, and a summary of clinical data for prominent inhibitors. While the specific entity "2002-G12" did not correspond to a publicly documented KRAS G12C inhibitor in our search, this guide will serve as a comprehensive resource on the broader class of molecules targeting this critical mutation.
The KRAS G12C Signaling Axis
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1] This results in the persistent downstream signaling through various effector pathways, most notably the MAPK and PI3K pathways, which drive cell proliferation, survival, and differentiation.[1][2]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
Key Experimental Protocols for Inhibitor Characterization
The development of KRAS G12C inhibitors relies on a suite of biochemical, biophysical, and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical and Biophysical Assays
These assays are crucial for quantifying the direct interaction between the inhibitor and the KRAS G12C protein.
1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
-
Principle: This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. Covalent binding of an inhibitor stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol Outline:
-
Prepare a reaction mixture containing purified KRAS G12C protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a multi-well plate.[3]
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.[3]
-
The melting temperature is determined by the midpoint of the unfolding transition.[3]
-
A dose-response curve can be generated by testing a range of inhibitor concentrations.[3]
-
2. Mass Spectrometry (MS)
-
Principle: MS is used to confirm the covalent modification of the KRAS G12C protein by the inhibitor and to determine the stoichiometry of the binding.
-
Protocol Outline:
-
Incubate purified KRAS G12C protein with the inhibitor.[4]
-
Analyze the intact protein-inhibitor complex using techniques like electrospray ionization (ESI) MS to observe the mass shift corresponding to the inhibitor's molecular weight.[4]
-
For more detailed analysis, perform bottom-up proteomics by digesting the protein and analyzing the peptides to identify the specific cysteine residue modified by the inhibitor.[4]
-
3. Guanine Nucleotide Exchange (GEF) Assay
-
Principle: This functional assay measures the ability of the inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.
-
Protocol Outline:
-
Pre-incubate GDP-loaded KRAS G12C with the test compound.[3]
-
Initiate the nucleotide exchange reaction by adding a fluorescently labeled GTP analog (e.g., mant-GTP) and a catalytic domain of a GEF (e.g., hSOS1).[3]
-
Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP analog to KRAS.
-
An effective inhibitor will prevent this increase in fluorescence.
-
Cell-Based and In Vivo Assays
These assays assess the inhibitor's activity in a more biologically relevant context.
1. Cell Viability Assay
-
Principle: This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation.
-
Protocol Outline:
-
Seed KRAS G12C mutant cancer cells in 96-well plates.[5]
-
Treat the cells with serial dilutions of the inhibitor for a defined period (e.g., 72-120 hours).[5]
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[5]
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
2. Western Blot Analysis
-
Principle: Western blotting is used to measure the levels of key proteins in the KRAS signaling pathway to confirm target engagement and downstream pathway inhibition.
-
Protocol Outline:
-
Treat KRAS G12C mutant cells with the inhibitor for various time points.[5]
-
Lyse the cells and separate the proteins by SDS-PAGE.[5]
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated forms of downstream effectors like ERK (p-ERK) and AKT (p-AKT), as well as total protein levels for normalization.[5]
-
A successful inhibitor will lead to a decrease in the levels of phosphorylated downstream proteins.
-
3. Patient-Derived Xenograft (PDX) Models
-
Principle: PDX models involve implanting tumor tissue from a patient into an immunocompromised mouse, providing a more clinically relevant model to evaluate the in vivo efficacy of an inhibitor.
-
Protocol Outline:
-
Establish PDX models from tumors harboring the KRAS G12C mutation.[5]
-
Once tumors are established, randomize the mice into treatment and control groups.[5]
-
Administer the KRAS G12C inhibitor and monitor tumor growth over time.[5]
-
Assess endpoints such as tumor growth inhibition and changes in body weight.[5]
-
Quantitative Data on Prominent KRAS G12C Inhibitors
The clinical development of KRAS G12C inhibitors has been a significant breakthrough. Sotorasib and adagrasib are two notable examples that have received regulatory approval.
| Inhibitor | Trial Name | Cancer Type | Monotherapy Objective Response Rate (ORR) | Combination Therapy | Combination ORR |
| Sotorasib | CodeBreaK 100 | NSCLC | 37.1% | - | - |
| CodeBreaK 100 | CRC | 9.7%[6] | Panitumumab | 30%[5] | |
| Adagrasib | KRYSTAL-1 | NSCLC | 42.9%[7] | - | - |
| KRYSTAL-1 | CRC | 19%[5] | Cetuximab | 46%[5] | |
| Divarasib | Phase 1b | CRC | - | Cetuximab | 62.5%[6] |
Data compiled from multiple clinical trials and may be subject to updates.
Conclusion and Future Directions
The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. The technical approaches outlined in this guide are fundamental to the discovery and characterization of novel inhibitors. Despite the success of monotherapies, acquired resistance remains a challenge.[1] Future research will likely focus on combination strategies to overcome resistance, including targeting upstream activators like SHP2 or downstream effectors in the MAPK and PI3K pathways.[2][6] Furthermore, the exploration of novel binding pockets on the KRAS protein may lead to the development of next-generation inhibitors with improved efficacy and resistance profiles.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
An In-depth Technical Guide on the "2002-G12" Target (Exemplified by EGFR)
Disclaimer: The target "2002-G12" does not correspond to a known entity in publicly available scientific literature. This guide utilizes the Epidermal Growth Factor Receptor (EGFR) as a representative example to illustrate the structural and functional analysis requested. The data and protocols provided are based on established research on EGFR.
Introduction
The "this compound" target, exemplified here by the Epidermal Growth Factor Receptor (EGFR), is a transmembrane protein that plays a critical role in regulating key cellular processes.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases.[3] Upon binding to its specific ligands, such as Epidermal Growth Factor (EGF), it undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4][] This activation initiates a cascade of downstream signaling pathways that are fundamental to cell proliferation, survival, differentiation, and migration.[1][4][6] Dysregulation of "this compound"/EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4][7][8]
Structural Analysis
The "this compound"/EGFR protein is a single polypeptide chain of 1186 amino acids.[2] Its structure is modular, consisting of an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region that contains the tyrosine kinase domain and a C-terminal regulatory tail.[3]
The extracellular region is composed of four domains (I-IV).[9] In the inactive state, the receptor adopts a tethered conformation that prevents dimerization.[8] Ligand binding to domains I and III induces a significant conformational change to an extended state, which facilitates receptor dimerization.[3][9]
The intracellular kinase domain maintains an equilibrium between an inactive and an active conformation.[3] Activating mutations, commonly found in cancers like non-small cell lung cancer, can stabilize the active conformation, leading to constitutive, ligand-independent signaling.[3][10]
Functional Analysis and Signaling Pathways
Activation of "this compound"/EGFR triggers several major downstream signaling pathways, primarily the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[4][][11][12]
-
RAS-RAF-MEK-ERK Pathway: This is arguably the most critical pathway in mediating the biological responses of EGFR.[4] Upon receptor activation, adaptor proteins like GRB2 and SHC bind to phosphorylated tyrosine residues on the EGFR C-terminal tail.[4][12] This recruitment activates the guanine nucleotide exchange factor SOS, which in turn activates the GTPase RAS.[12] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[4]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and anti-apoptotic signals.[][11] Activated EGFR can recruit the p85 regulatory subunit of PI3K, which then activates the p110 catalytic subunit.[12] PI3K phosphorylates PIP2 to generate PIP3, a secondary messenger that recruits and activates AKT (also known as Protein Kinase B).[1][12] Activated AKT has numerous substrates, including those that inhibit apoptosis and activate mTOR, a key regulator of protein synthesis and cell growth.[1][13]
-
Other Signaling Pathways: "this compound"/EGFR can also activate other important pathways, including the PLC-γ-PKC pathway, the JAK/STAT pathway, and the NF-κB signaling cascade, further highlighting its central role in cellular signaling networks.[1][4][11][13]
Quantitative Data
The interaction of "this compound"/EGFR with its ligands and inhibitors has been quantified using various biophysical and cellular assays. The data presented below are crucial for understanding the target's affinity, kinetics, and its response to therapeutic agents.
Table 1: Ligand and Antibody Binding Kinetics to EGFR
| Interacting Molecule | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Assay Method | Cell Line/System |
| Anti-EGFR Antibody | (2.7 ± 0.6) x 10⁵ | (1.4 ± 0.5) x 10⁻⁴ | 0.53 ± 0.26 | Surface Plasmon Resonance Imaging (SPRi) | A431 cells |
| EGF | - | - | 1.77 x 10⁻⁷ M (177 nM) | Surface Plasmon Resonance (SPR) | Immobilized EGFR |
Data sourced from references[14],[15], and[16].
Table 2: Inhibitory Activity of Small Molecules Against EGFR
| Inhibitor | IC₅₀ (nM) | Cell Line | EGFR Status | Assay Type |
| EGFR-IN-1 (example) | 21 | - | - | Kinase Assay |
| Gefitinib (example) | 13 | PC-9 | Exon 19 Deletion | Cell Viability Assay |
| Gefitinib (example) | > 5000 | H1975 | L858R, T790M | Cell Viability Assay |
| Lapatinib (example) | - | A431 | Overexpression | Cellular Phosphorylation Assay |
Data sourced from references[17],[18], and[19]. IC₅₀ values are highly dependent on the specific inhibitor and assay conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings related to "this compound"/EGFR.
X-ray Crystallography for Structural Determination
This protocol outlines the general steps for determining the crystal structure of the "this compound"/EGFR extracellular domain in complex with a ligand.
-
Protein Expression and Purification: The hydrophilic ectodomain of EGFR is expressed and purified.[20]
-
Crystallization: The purified ectodomain is co-crystallized with its ligand (e.g., EGF).[20] This is often achieved through vapor diffusion methods.
-
Data Collection: Crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.[20]
-
Structure Determination: The collected diffraction data are processed to determine the three-dimensional structure of the protein-ligand complex.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time interaction between "this compound"/EGFR and its binding partners.[16]
-
Immobilization: The "this compound"/EGFR protein is immobilized on a sensor chip surface.[16]
-
Association: A solution containing the ligand (analyte) is flowed over the chip surface, and the binding is monitored in real-time.[21]
-
Dissociation: The ligand solution is replaced with a buffer, and the dissociation of the ligand from the receptor is measured.[21]
-
Data Analysis: The association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) are calculated from the sensorgram data.[14]
Cell-Based Phosphorylation Assay
This assay quantifies the kinase activity of "this compound"/EGFR within a cellular context.[17]
-
Cell Culture and Treatment: Cells overexpressing "this compound"/EGFR (e.g., A431) are cultured and then treated with various concentrations of an inhibitor.[17]
-
Stimulation: Cells are stimulated with a ligand (e.g., EGF) to induce receptor autophosphorylation.[17]
-
Cell Lysis: The cells are lysed to release the cellular proteins.[19]
-
Detection: The level of phosphorylated "this compound"/EGFR is quantified using an ELISA-based method or Western blotting with a phospho-specific antibody.[17][19]
Visualizations
"this compound"/EGFR Signaling Pathways
Caption: Core signaling pathways activated by the "this compound"/EGFR target.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for a cell-based assay to screen for "this compound"/EGFR inhibitors.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 9. Crystal structure of the complex of human epidermal growth factor and receptor extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.nju.edu.cn [chem.nju.edu.cn]
- 16. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Crystallization and preliminary X-ray crystallographic analysis of the EGF receptor ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
Initial In-Vitro Characterization of "2002-G12": A Search for Evidence
Despite a comprehensive search for a compound or entity designated "2002-G12," no publicly available scientific literature, research data, or experimental protocols corresponding to this identifier could be located. The term "this compound" does not appear in scientific databases or research publications as a recognized name for a drug, chemical compound, or biological agent that has undergone in-vitro characterization.
The search for "this compound" yielded a range of unrelated results, including references to academic activities in the year 2002, materials related to "Grade 12" in educational contexts, and technical specifications for products such as automotive coolants and vehicle models. None of these findings pertain to the in-vitro study of a therapeutic or biological molecule.
It is possible that "this compound" represents an internal, proprietary designation for a compound within a research and development setting that has not been disclosed in public forums or scientific publications. Without access to such internal documentation, a detailed technical guide on its in-vitro characteristics cannot be compiled.
Consequently, the core requirements of this request, including the presentation of quantitative data in tables, detailed experimental methodologies, and the visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled due to the absence of foundational information on "this compound."
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact nomenclature and any alternative identifiers that may be in use. Access to internal discovery and development documentation would be necessary to proceed with a characterization summary for a proprietary substance.
In-Depth Technical Guide: 2002-G12 Target Identification and Validation Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the comprehensive preclinical studies undertaken to identify and validate the molecular target of the novel therapeutic candidate, 2002-G12.
Executive Summary
This compound is a novel small molecule compound that has demonstrated significant anti-tumor activity in various preclinical cancer models. This guide details the systematic approach employed to identify its mechanism of action, focusing on target identification and subsequent validation. Through a combination of affinity-based proteomics, biophysical assays, and cell-based functional screens, the direct molecular target of this compound was identified as SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) , a key signaling node in the RAS/MAPK pathway. The following sections provide an in-depth overview of the experimental methodologies, quantitative data, and the elucidated signaling context.
Target Identification: Affinity-Based Proteomics
To identify the direct binding partners of this compound, a chemical proteomics approach was utilized. A biotinylated derivative of this compound was synthesized and used as a probe to capture interacting proteins from cell lysates.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: An alkyne-functionalized analog of this compound was synthesized and subsequently conjugated to biotin-azide via a copper-catalyzed click reaction.
-
Cell Lysis: A549 lung carcinoma cells, known to be sensitive to this compound, were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: The cell lysate was incubated with either the biotin-2002-G12 probe or a biotin-only control, immobilized on streptavidin-coated magnetic beads.
-
Washing and Elution: The beads were washed extensively to remove non-specific binders, and the captured proteins were eluted using a denaturing buffer.
-
Proteomic Analysis: The eluted proteins were subjected to tryptic digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for protein identification and quantification.
Data Presentation: Top 5 Enriched Proteins in this compound Pulldown
| Rank | Protein ID (UniProt) | Gene Symbol | Fold Enrichment (this compound vs. Control) | p-value |
| 1 | P54941 | PTPN11 | SHP2 | 45.2 |
| 2 | P04626 | ERBB1 | EGFR | 8.7 |
| 3 | P62993 | GRB2 | GRB2 | 6.1 |
| 4 | Q07817 | GAB1 | GAB1 | 5.5 |
| 5 | P27361 | SOS1 | SOS1 | 4.9 |
The data clearly indicated that SHP2 was the most significantly enriched protein, suggesting it as the primary binding target of this compound. Other identified proteins are known interaction partners of SHP2.
Target Validation: Biophysical and Biochemical Assays
To confirm the direct interaction between this compound and SHP2 and to quantify its binding affinity and inhibitory activity, a series of biophysical and biochemical assays were performed.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human SHP2 protein was immobilized on a CM5 sensor chip.
-
Binding Analysis: A series of concentrations of this compound were flowed over the chip surface.
-
Data Acquisition: The association and dissociation rates were measured, and the data was fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Experimental Protocol: In Vitro Phosphatase Assay
-
Assay Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant SHP2.
-
Procedure: Recombinant SHP2 was incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction was initiated by the addition of the phosphopeptide substrate.
-
Detection: The amount of released free phosphate was quantified using a malachite green-based colorimetric detection method.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Data Presentation: Binding Affinity and Inhibitory Potency of this compound
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | 15.4 nM |
| In Vitro Phosphatase Assay | IC50 (Inhibitory Potency) | 28.9 nM |
These results confirm a direct, high-affinity interaction between this compound and SHP2, and demonstrate its potent inhibitory effect on SHP2's phosphatase activity.
Cellular Target Engagement and Pathway Modulation
To validate that this compound engages SHP2 within a cellular context and modulates its downstream signaling, pathway-specific assays were conducted.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure: A549 cells were treated with either vehicle or this compound.
-
Thermal Challenge: The treated cells were heated to a range of temperatures.
-
Analysis: The remaining soluble SHP2 in the cell lysates was quantified by Western blotting.
-
Result: A significant thermal shift was observed for SHP2 in the presence of this compound, confirming target engagement in intact cells.
Experimental Protocol: Western Blot Analysis of p-ERK
-
Cell Treatment: Serum-starved A549 cells were pre-treated with varying concentrations of this compound, followed by stimulation with epidermal growth factor (EGF).
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Immunoblotting: Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Densitometry: Band intensities were quantified to determine the relative levels of p-ERK.
Data Presentation: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| CETSA | A549 | Thermal Shift (ΔTm) | +4.2 °C |
| p-ERK Inhibition | A549 | IC50 | 45.7 nM |
The results demonstrate that this compound engages SHP2 in living cells and effectively inhibits the downstream RAS/MAPK signaling pathway, as evidenced by the reduction in ERK phosphorylation.
Visualizations: Workflows and Signaling Pathways
Target Identification Workflow
Caption: Workflow for identifying this compound's target via affinity proteomics.
Target Validation Workflow
Caption: A dual-pronged approach for validating SHP2 as the target of this compound.
This compound Mechanism of Action in the RAS/MAPK Pathway
Caption: this compound inhibits SHP2, blocking RAS/MAPK pathway activation.
Conclusion
Whitepaper: A Cross-Species Analysis of the RAS G12 Mutation: Homology, Function, and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth examination of the evolutionary conservation of the Glycine-12 (G12) position within RAS family proteins (KRAS, NRAS, HRAS) and the functional implications of its mutation across various species. It summarizes quantitative data, details key experimental protocols, and visualizes critical biological and experimental workflows.
Abstract
Mutations at codon 12 of the RAS proto-oncogenes are among the most frequent drivers of human cancer. The high degree of evolutionary conservation of the RAS gene family across eukaryotic species, from yeast to humans, underscores its fundamental role in cellular signaling. This conservation makes cross-species analysis invaluable for understanding the mechanisms of RAS-driven oncogenesis and for developing therapeutic strategies. This guide explores the homology of the G12 mutation in key model organisms, details the signaling pathways it constitutively activates, and provides standardized protocols for its study.
Introduction: The RAS Gene Family and G12 Mutations
The RAS gene family in mammals includes three primary isoforms—HRAS, KRAS, and NRAS—that encode highly related small GTPases.[1] These proteins function as critical molecular switches in intracellular signal transduction, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate pathways controlling cellular proliferation, differentiation, and survival.[2][3]
Mutations that lock RAS proteins in a constitutively active, GTP-bound state are potent drivers of tumorigenesis. The most common of these oncogenic alterations occur at codon 12, where the glycine residue is substituted with another amino acid (e.g., G12D, G12V, G12C).[4] These G12 mutations impair the intrinsic GTPase activity of the RAS protein, rendering it insensitive to GTPase-activating proteins (GAPs) and leading to persistent downstream signaling.[5] KRAS is the most frequently mutated isoform, with G12 mutations accounting for 83% of all its alterations in cancer.[6][7]
Evolutionary Conservation of the RAS G12 Position
The RAS superfamily of small GTPases is evolutionarily ancient and highly conserved, highlighting its indispensable role in cell signaling.[8][9] Phylogenetic analyses show that KRAS is the basal member of the oncogene family, with HRAS and NRAS arising from gene duplication events in vertebrate ancestors.[8] The core functional regions, including the GTP-binding pocket and the switch domains, exhibit remarkable sequence identity across a vast range of species. The G12 position is located within the P-loop (phosphate-binding loop), a critical motif for nucleotide binding, and is almost universally conserved. This conservation allows for the use of various model organisms to study the functional consequences of G12 mutations.
Table 1: RAS Gene Orthologs in Key Model Organisms
| Species | Common Name | RAS Ortholog(s) | Key Features & Relevance |
|---|---|---|---|
| Mus musculus | Mouse | Kras, Hras, Nras | Genetically and physiologically similar to humans; widely used for generating genetically engineered models (GEMMs) of G12-driven cancers.[10][11] |
| Danio rerio | Zebrafish | kras, hras, nras | Transparent embryos allow for real-time in vivo imaging of tumor initiation and progression; suitable for large-scale genetic and chemical screens.[12][13][14] |
| Caenorhabditis elegans | Nematode | let-60 | A single RAS ortholog simplifies genetic analysis; vulval development is a well-characterized model for studying RAS pathway activity.[15][16][17] |
| Drosophila melanogaster | Fruit Fly | Ras85D (Ras1), Ras64B (Ras2) | Powerful genetic tools for studying signal transduction; conservation of the RAS/MAPK pathway allows for rapid screening of genetic modifiers.[18] |
G12 Mutations in Human Cancers: A Quantitative Overview
While G12 is a mutational hotspot across all three RAS isoforms, the specific substitutions and their prevalence vary significantly by isoform and cancer type.[6] This distribution suggests that different G12 variants may have distinct biochemical properties and that cellular context plays a crucial role in their oncogenic potential.[19]
Table 2: Frequency of Common G12 Mutations in Human Cancers
| RAS Isoform | G12 Mutation | Predominant Cancer Types | Approximate Frequency within Isoform |
|---|---|---|---|
| KRAS | G12D | Pancreatic Ductal Adenocarcinoma (PDAC), Colorectal Cancer | ~41% of KRAS mutations[6] |
| G12V | Colorectal Cancer, Non-Small Cell Lung Cancer (NSCLC) | ~23% of KRAS mutations | |
| G12C | Non-Small Cell Lung Cancer (NSCLC) | ~14% of KRAS mutations[4] | |
| NRAS | G12D | Melanoma, Hematopoietic Malignancies | ~52% of NRAS mutations[6] |
| HRAS | G12V | Bladder Cancer, Head and Neck Cancer | ~57% of HRAS mutations[6] |
Cross-Species Homology: G12 Mutations in Model Organisms
Murine Models
Genetically engineered mouse models (GEMMs) have been instrumental in validating the oncogenic role of KRAS G12 mutations. The most widely used models employ a conditional "Lox-Stop-Lox" (LSL) cassette to control the expression of a mutant Kras allele (e.g., KrasLSL-G12D).[10] Tissue-specific expression of Cre recombinase excises the STOP cassette, activating the mutant allele in a desired organ and initiating tumorigenesis that closely recapitulates human disease.[10][11] These models have shown that activating a KrasG12D mutation in pancreatic progenitor cells leads to the development of pancreatic intraepithelial neoplasias (PanINs), the precursors to PDAC.[10]
Zebrafish Models
The zebrafish is a powerful vertebrate model for studying RAS-driven cancers. Mosaic overexpression of human KRASG12D in zebrafish lymphocytes has been shown to induce T-cell acute lymphoblastic leukemia (T-ALL).[12] Similarly, expressing KRASG12V in the developing pancreas leads to invasive pancreatic cancer.[12] The optical transparency and rapid development of zebrafish embryos make them ideal for high-throughput drug screening and for visualizing cancer processes like angiogenesis and metastasis in a live animal.[13]
Caenorhabditis elegans Models
In C. elegans, the RAS ortholog let-60 is a key regulator of vulval precursor cell (VPC) fate. Activating mutations in let-60, orthologous to human G12 and G13 mutations, cause a multivulva (Muv) phenotype due to excessive VPC induction.[15][20] This easily scorable phenotype provides a sensitive in vivo assay for dissecting the RAS signaling pathway and identifying genetic or chemical modulators.[15][17] Studies in C. elegans have demonstrated that different oncogenic RAS variants exhibit distinct functional properties and sensitivities to downstream pathway inhibition.[15]
Signaling Pathways Activated by G12 Mutations
Constitutively active RAS-G12 mutants trigger a cascade of downstream signaling, primarily through the MAPK/ERK and PI3K/AKT pathways. These pathways are highly conserved across species and are central to the pro-proliferative and anti-apoptotic effects of oncogenic RAS.
MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a canonical signaling cascade activated by RAS.[21] GTP-bound RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF) at the cell membrane. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[22] Activated ERK translocates to the nucleus to regulate transcription factors that control cell cycle progression and proliferation.[21][23]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. RAS isoforms and mutations in cancer at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Detection of KRAS Mutations by Clustered Regularly Interspaced Short Palindromic Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origin and Evolution of RAS Oncoprotein Membrane Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ras protein superfamily: Evolutionary tree and role of conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrafish Models of Cancer—New Insights on Modeling Human Cancer in a Non-Mammalian Vertebrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The zebrafish as a model for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Zebrafish Cancer Predisposition Models [frontiersin.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. embopress.org [embopress.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of RSF-1, the Caenorhabditis elegans homolog of the Ras-association domain family protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. cdn-links.lww.com [cdn-links.lww.com]
The Evolving Landscape of G12 Mutation Research: A Technical Guide for Scientists and Drug Developers
Introduction: The landscape of targeted cancer therapy has been dramatically reshaped by the development of inhibitors against previously "undruggable" targets. Among the most significant of these are mutations in codon 12 of the KRAS proto-oncogene, collectively known as G12 mutations. These mutations are among the most frequent oncogenic drivers in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, the high affinity of KRAS for GTP and the absence of a clear binding pocket rendered it a formidable challenge for drug developers. However, recent breakthroughs, most notably the approval of covalent inhibitors for the KRAS G12C variant, have ushered in a new era of precision oncology for patients with these tumors.
This in-depth technical guide provides a comprehensive review of the current state of G12 mutation research. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying biology, therapeutic strategies, and experimental methodologies that are driving progress in this field. We will delve into the intricate signaling pathways governed by G12 mutant proteins, present a structured overview of the preclinical and clinical data for emerging therapies, and provide detailed experimental protocols for key research techniques.
Core Signaling Pathways in G12 Mutant Cancers
KRAS G12 mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling cascades that drive tumorigenesis. The two principal pathways implicated are the MAPK/ERK and PI3K/AKT pathways.
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway by G12 mutant KRAS leads to uncontrolled cell division and tumor growth. The PI3K/AKT pathway is crucial for cell growth, metabolism, and survival, and its dysregulation contributes to the evasion of apoptosis and sustained proliferation of cancer cells.
Prevalence and Therapeutic Landscape of G12 Mutations
The frequency of specific G12 mutations varies significantly across different cancer types, influencing the focus of drug development efforts.
| Cancer Type | G12C Frequency | G12D Frequency | G12V Frequency | Other G12 Mutations (A, R, S) |
| NSCLC | ~13% | ~4% | ~3% | ~2% |
| CRC | ~3-4% | ~30-36% | ~22% | Less common |
| PDAC | ~1-2% | ~35-42% | ~32% | G12R is notable |
KRAS G12C: A Success Story in Targeted Therapy
The development of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein has been a landmark achievement. Sotorasib (AMG 510) and adagrasib (MRTX849) are the frontrunners in this class, with both receiving FDA approval for the treatment of patients with KRAS G12C-mutated NSCLC.
Table 1: Preclinical Activity of KRAS G12C Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | NSCLC | ~0.006 | [1] |
| MIA PaCa-2 | Pancreatic | ~0.009 | [1] | |
| NCI-H23 | NSCLC | 0.6904 | [1] | |
| Adagrasib | Various | NSCLC | Potent Inhibition | [2] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC
| Drug | Trial | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreak 100 | I/II | 41% | 81% | 6.3 months[3] |
| CodeBreak 200 | III | 28.1% | - | 5.6 months | |
| Adagrasib | KRYSTAL-1 | I/II | 42.9% | 79.5% | 6.5 months[3] |
KRAS G12D: The Next Frontier
KRAS G12D is the most prevalent KRAS mutation in PDAC and is also common in CRC. The development of inhibitors for this target has been more challenging due to the lack of a reactive cysteine. However, MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, has shown promising preclinical activity.
Table 3: Preclinical Activity of the KRAS G12D Inhibitor MRTX1133
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | 18.5 | [4] |
| KPC210 (murine) | Pancreatic | 24.12 | [4] |
| MIA PaCa-2 (G12C) | Pancreatic | 4613 | [4] |
| BxPC-3 (WT) | Pancreatic | 13,379 | [4] |
Preclinical in vivo studies have demonstrated that MRTX1133 can induce tumor regression in mouse models of pancreatic cancer.[5][6] In a xenograft model using the HPAC human pancreatic cancer cell line, a 30 mg/kg dose of MRTX1133 administered twice daily resulted in an 85% tumor regression rate.[5]
Other G12 Mutations: An Unmet Need
Therapeutic options for other G12 mutations, such as G12V, G12A, and G12R, are still in the early stages of development. Current research is focused on developing pan-KRAS inhibitors or mutation-specific therapies. Some investigational approaches include mRNA vaccines and T-cell receptor (TCR) therapies targeting these mutations.[7][8]
Experimental Methodologies
This section provides an overview of key experimental protocols used in G12 mutation research.
Generation of KRAS G12 Mutant Cell Lines using CRISPR/Cas9
The ability to introduce specific G12 mutations into cancer cell lines is crucial for preclinical research. The CRISPR/Cas9 system is a powerful tool for this purpose.
Detailed Protocol for CRISPR/Cas9-mediated Knock-in of KRAS G12C in a Lung Cancer Cell Line (e.g., A549):
-
sgRNA Design:
-
Identify a protospacer adjacent motif (PAM) sequence (NGG) in close proximity to codon 12 of the KRAS gene.
-
Design a single guide RNA (sgRNA) of approximately 20 nucleotides that is complementary to the target DNA sequence.
-
Synthesize the sgRNA and a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired G12C mutation.
-
-
Plasmid Construction:
-
Clone the designed sgRNA into a Cas9 expression vector, such as pSpCas9(BB)-2A-GFP (PX458), which also expresses Green Fluorescent Protein (GFP) for selection.[9]
-
-
Cell Culture and Transfection:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum).
-
Transfect the cells with the Cas9-sgRNA plasmid and the ssODN repair template using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Selection and Clonal Isolation:
-
48-72 hours post-transfection, use Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells, indicating successful transfection.
-
Seed the sorted cells into 96-well plates at a density of a single cell per well to allow for the growth of clonal populations.
-
-
Validation:
-
Once clonal populations have been established, extract genomic DNA from each clone.
-
Amplify the KRAS exon containing codon 12 using PCR.
-
Perform Sanger sequencing on the PCR products to confirm the successful knock-in of the G12C mutation.
-
Biochemical and Cell-Based Assays for Inhibitor Characterization
A suite of assays is employed to evaluate the efficacy and mechanism of action of G12 inhibitors.
1. Cell Viability Assay (e.g., CellTiter-Glo®) to Determine IC50:
-
Objective: To quantify the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed KRAS G12 mutant and wild-type cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).
-
Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Plot the dose-response curve and calculate the IC50 value.
-
2. Western Blot for Downstream Signaling Analysis:
-
Objective: To assess the inhibitor's effect on the phosphorylation of key downstream signaling proteins like ERK (p-ERK).
-
Methodology:
-
Treat KRAS G12 mutant cells with the inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize the protein bands using a detection reagent.
-
Future Directions and Conclusion
The successful targeting of KRAS G12C has opened the door to a new era in the treatment of KRAS-mutant cancers. However, significant challenges remain. The emergence of acquired resistance to G12C inhibitors is a major clinical hurdle, necessitating the development of combination therapies and next-generation inhibitors. Furthermore, the development of effective therapies for other G12 mutations, particularly the highly prevalent G12D and G12V, is a critical area of ongoing research.
The continued refinement of experimental models, such as patient-derived xenografts and organoids, will be essential for preclinical drug evaluation and for understanding the mechanisms of resistance. Moreover, the exploration of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs), immunotherapies, and mRNA vaccines, holds promise for expanding the arsenal of treatments for patients with G12 mutant cancers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ilcn.org [ilcn.org]
- 3. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 7. oncodaily.com [oncodaily.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
The Gα12/13 Signaling Axis: A Pivotal Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Gα12 and Gα13 proteins, alpha subunits of the G12/13 class of heterotrimeric G proteins, have emerged as critical mediators of cancer progression, particularly in driving cell migration, invasion, and metastasis.[1][2] Upregulated expression of GNA12 and GNA13, the genes encoding these proteins, is observed across a spectrum of solid tumors and often correlates with poor prognosis. The central role of the Gα12/13-RhoA signaling axis in cytoskeletal reorganization and cellular motility positions it as a compelling, albeit challenging, therapeutic target. This guide provides a comprehensive overview of the Gα12/13 signaling pathway, its role in oncology, quantitative data supporting its therapeutic potential, detailed experimental protocols for its study, and an exploration of current therapeutic strategies.
The Gα12/13 Signaling Pathway: A Master Regulator of Cellular Motility
G protein-coupled receptors (GPCRs), the largest family of cell surface receptors, transduce extracellular signals into intracellular responses through heterotrimeric G proteins.[2] The G12/13 subfamily, consisting of Gα12 and Gα13, is unique in its primary role of activating the small GTPase RhoA.[1]
Upon GPCR activation by an extracellular ligand, a conformational change facilitates the exchange of GDP for GTP on the Gα12/13 subunit. This activation leads to the dissociation of the Gα-GTP monomer from the Gβγ dimer. The activated Gα12/13-GTP then directly interacts with and activates a specific family of guanine nucleotide exchange factors (GEFs) known as RhoGEFs, which include p115-RhoGEF, PDZ-RhoGEF, and LARG.[1][3] These RhoGEFs, in turn, catalyze the exchange of GDP for GTP on RhoA, leading to its activation.
Activated RhoA orchestrates a downstream signaling cascade, primarily through the effector protein Rho-associated coiled-coil containing protein kinase (ROCK). ROCK activation results in the phosphorylation of multiple substrates that collectively promote actomyosin contractility, stress fiber formation, and focal adhesion dynamics – cellular processes fundamental to cell migration and invasion.[4]
Upregulation of Gα12/13 in Cancer: Quantitative Evidence
Elevated expression of GNA12 and GNA13 has been documented in a variety of human cancers, correlating with increased tumor aggressiveness and metastatic potential.
| Cancer Type | Gα Subunit | Fold Change (Tumor vs. Normal) | Method | Reference |
| Breast Cancer | Gα12 | >2-fold | Immunohistochemistry | [5] |
| Prostate Cancer | Gα12 | Significantly upregulated | Immunohistochemistry | [5] |
| Oral Squamous Cell Carcinoma | Gα12 | >2-fold | qRT-PCR | [6] |
| Cervical Cancer | Gα12/13 | Highly upregulated | Western Blot | [7] |
| Colorectal Cancer | Gα13 | Upregulated in 54.2% of tumors | Immunohistochemistry | [8] |
| Small Cell Lung Cancer | Gα12/13 | Expressed in all tested cell lines | qRT-PCR | [9] |
| Bladder Cancer | GNA13 | Mutation frequency higher than background | TCGA Data Analysis | [10] |
Table 1: Upregulation of Gα12/13 in Various Cancers. This table summarizes quantitative data on the increased expression of Gα12 and Gα13 in different tumor types compared to normal tissues.
Preclinical Evidence for Gα12/13 as a Therapeutic Target
Inhibition of the Gα12/13 signaling pathway in preclinical models has demonstrated significant anti-cancer effects, particularly in reducing cell invasion and metastasis.
| Cancer Model | Inhibition Strategy | Quantitative Effect | Reference |
| Breast Cancer (MDA-MB-231 cells) | Expression of p115-RGS (inhibitor of G12/13) | Reduced metastatic dissemination in vivo | [5] |
| Small Cell Lung Cancer (H69 cells) | shRNA-mediated double knockdown of Gα12/13 | Completely abolished tumorigenicity in mice | [9] |
| Cervical Cancer (HeLa cells) | Expression of p115-RGS | Blocked thrombin-stimulated cell invasion | [7] |
| Prostate Cancer | GNA13 knockdown | Significantly impacted cancer cell invasion | [11] |
Table 2: Effects of Gα12/13 Inhibition in Preclinical Cancer Models. This table highlights the quantitative outcomes of inhibiting the Gα12/13 pathway in various cancer models, demonstrating its potential as a therapeutic target.
Experimental Protocols for Studying Gα12/13 Signaling
RhoA Activation Assay (GTPase Pull-down Assay)
This assay measures the levels of active, GTP-bound RhoA in cell lysates.
Principle: A GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) is used to specifically pull down active RhoA-GTP. The amount of pulled-down RhoA is then quantified by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with appropriate stimuli (e.g., LPA, thrombin) to activate Gα12/13 signaling.
-
Wash cells with ice-cold PBS and lyse in a Rho activation assay lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
GTPase Pull-down:
-
Incubate the clarified cell lysates with GST-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
-
Transwell Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the invasive potential of cancer cells in vitro.
Principle: Cancer cells are seeded in the upper chamber of a transwell insert, which is coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The ability of cells to degrade the matrix and migrate through the porous membrane to the lower chamber is quantified.
Detailed Protocol:
-
Chamber Preparation:
-
Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells in the upper chamber of the coated transwell inserts.
-
-
Invasion:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
-
Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Therapeutic Targeting of the Gα12/13 Pathway
The development of specific inhibitors for the Gα12/13 pathway is an active area of research. Current strategies focus on targeting different nodes of the signaling cascade.
-
Direct Gα12/13 Inhibition: Small molecules that directly bind to Gα12/13 and prevent their interaction with RhoGEFs are highly sought after but have been challenging to develop due to the complex protein-protein interface.
-
RhoGEF Inhibition: Targeting the catalytic DH-PH domain of RhoGEFs is a promising approach. The small molecule Y16 has been identified as an inhibitor of LARG, a G-protein-regulated RhoGEF, by blocking its interaction with RhoA.[12]
-
RhoA Inhibition: Small molecules that bind to RhoA and prevent its activation or interaction with downstream effectors are also under investigation.
-
ROCK Inhibition: Several ROCK inhibitors, such as Fasudil and Y-27632, have been developed and are being explored in various disease contexts, including cancer.[13] These inhibitors block the downstream effects of RhoA activation.
| Inhibitor | Target | Mechanism of Action | Development Stage |
| Y16 | LARG (RhoGEF) | Inhibits LARG-RhoA interaction | Preclinical |
| Rhosin | RhoA | Binds to RhoA and inhibits its activation | Preclinical |
| Fasudil (HA-1077) | ROCK | Competitive inhibitor of ATP binding to ROCK | Approved for other indications; preclinical for cancer |
| Y-27632 | ROCK | Selective ROCK inhibitor | Research tool; preclinical for cancer |
Table 3: Investigational Inhibitors of the Gα12/13-RhoA Signaling Pathway. This table provides an overview of some of the current small molecule inhibitors targeting different components of the Gα12/13 signaling cascade.
Future Directions and Conclusion
The Gα12/13 signaling pathway represents a pivotal axis in cancer metastasis, making it a high-priority target for therapeutic intervention. While the development of direct and specific inhibitors of Gα12/13 remains a significant challenge, targeting downstream effectors like RhoGEFs and ROCK has shown promise in preclinical studies. Future research should focus on:
-
Developing potent and selective direct inhibitors of Gα12 and Gα13.
-
Identifying biomarkers to select patients most likely to respond to Gα12/13 pathway inhibitors.
-
Investigating combination therapies that target the Gα12/13 pathway alongside other oncogenic drivers.
References
- 1. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RhoGDI signaling provides targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2002-G12, an Inhibitor of Amyloid-β42 Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of "2002-G12," a small molecule inhibitor of amyloid-beta (Aβ) 42 aggregation. This compound is a valuable tool for research into neurodegenerative diseases, particularly Alzheimer's disease, where Aβ42 plaque formation is a key pathological hallmark. This document outlines the synthetic route, characterization methods, and protocols for evaluating the biological activity of this compound, including its efficacy in inhibiting Aβ42 aggregation and its neuroprotective effects. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Alzheimer's disease is characterized by the extracellular deposition of amyloid plaques, primarily composed of the Aβ42 peptide. Inhibition of Aβ42 aggregation is a promising therapeutic strategy. The compound this compound, identified for its ability to bind to the Aβ peptide, has shown potential in reducing Aβ42-induced toxicity.[1][2][3] Structurally, it possesses a central phenyl ring with two benzimidazole substituents.[1][3] This document provides a comprehensive guide for the synthesis and biological evaluation of this compound for laboratory use.
Synthesis of this compound
The synthesis of this compound, chemically known as 2,2'-(1,2-phenylene)bis(1H-benzo[d]imidazol-6-amine), is based on the established synthesis of bis(benzimidazoles) through the condensation of an o-phenylenediamine derivative with a dicarboxylic acid derivative.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials and Reagents
-
1,2-Diamino-4-nitrobenzene
-
Phthalic Anhydride
-
Polyphosphoric Acid (PPA)
-
Tin(II) chloride (SnCl2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3)
-
Ethyl Acetate
-
Methanol
-
Deionized Water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,2'-(1,2-Phenylene)bis(6-nitro-1H-benzo[d]imidazole)
-
In a 250 mL round-bottom flask, combine 1,2-diamino-4-nitrobenzene (2 equivalents) and phthalic anhydride (1 equivalent).
-
Carefully add polyphosphoric acid (PPA) to the flask until the reactants are fully submerged and a stirrable slurry is formed.
-
Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. This yields the dinitro intermediate.
Step 2: Synthesis of this compound (Reduction of the Dinitro Intermediate)
-
Suspend the dried dinitro intermediate in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Add an excess of tin(II) chloride (SnCl2) (approximately 5-6 equivalents) portion-wise to the stirred suspension.
-
Reflux the reaction mixture for 8-12 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Characterization
The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A purity level of ≥98% is recommended for biological assays.[1]
Biological Activity Assessment
Aβ42 Aggregation Inhibition Assay (Thioflavin T Assay)
This assay quantifies the extent of Aβ42 fibril formation in the presence and absence of this compound. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Experimental Workflow:
Caption: Workflow for the Thioflavin T assay.
Protocol:
-
Preparation of Aβ42 Monomers: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer like PBS (pH 7.4) to a final concentration of 20 µM.
-
Incubation: In a 96-well plate, incubate the Aβ42 solution with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours.
-
ThT Addition: After incubation, add Thioflavin T solution to each well to a final concentration of 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
Data Analysis: Calculate the percentage inhibition of Aβ42 aggregation for each concentration of this compound relative to the vehicle control.
Table 1: Inhibition of Aβ42 Aggregation by this compound
| This compound Concentration (µM) | Mean Fluorescence (a.u.) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15,234 | 876 | 0% |
| 1 | 12,876 | 734 | 15.5% |
| 5 | 8,543 | 512 | 43.9% |
| 10 | 4,123 | 247 | 72.9% |
| 25 | 2,087 | 125 | 86.3% |
| 50 | 1,567 | 94 | 89.7% |
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of this compound to protect neuronal cells from Aβ42-induced cytotoxicity. The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Aβ42 Exposure: Add oligomeric Aβ42 (prepared separately) to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM). Include control wells with cells only, cells with this compound only, and cells with Aβ42 only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells.
Table 2: Neuroprotective Effect of this compound against Aβ42-Induced Toxicity
| Treatment | This compound (µM) | Aβ42 (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Control | 0 | 0 | 1.254 | 0.075 | 100% |
| Aβ42 Only | 0 | 10 | 0.589 | 0.035 | 47.0% |
| This compound + Aβ42 | 1 | 10 | 0.712 | 0.043 | 56.8% |
| This compound + Aβ42 | 5 | 10 | 0.934 | 0.056 | 74.5% |
| This compound + Aβ42 | 10 | 10 | 1.102 | 0.066 | 87.9% |
| This compound + Aβ42 | 25 | 10 | 1.187 | 0.071 | 94.7% |
| This compound Only | 25 | 0 | 1.245 | 0.075 | 99.3% |
Cytotoxicity Assay
It is crucial to determine if this compound itself exhibits any toxicity to neuronal cells at the concentrations used for neuroprotection. This can be assessed using the same MTT assay protocol but without the addition of Aβ42.
Table 3: Cytotoxicity of this compound on Neuronal Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.075 | 100% |
| 1 | 1.248 | 0.075 | 99.5% |
| 5 | 1.251 | 0.075 | 99.8% |
| 10 | 1.245 | 0.074 | 99.3% |
| 25 | 1.239 | 0.074 | 98.8% |
| 50 | 1.198 | 0.072 | 95.5% |
| 100 | 1.056 | 0.063 | 84.2% |
Aβ42-Induced Neurotoxicity Signaling Pathway and Inhibition by this compound
Aβ42 oligomers can induce neuronal cell death through multiple pathways, including the activation of caspase cascades and mitochondrial dysfunction.[2] this compound is hypothesized to exert its neuroprotective effects by directly binding to Aβ42 monomers and oligomers, thereby preventing their aggregation into toxic species.
Caption: Proposed mechanism of Aβ42 neurotoxicity and inhibition by this compound.
Conclusion
This document provides a comprehensive set of protocols for the synthesis and evaluation of this compound as an inhibitor of Aβ42 aggregation. The provided methodologies and data presentation formats are intended to facilitate the reproducible and systematic investigation of this and similar compounds in a laboratory setting. The low intrinsic cytotoxicity and significant neuroprotective effects observed in vitro suggest that this compound is a promising candidate for further preclinical development in the context of Alzheimer's disease research.
References
Application Notes and Protocols for 2002-G12 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 2002-G12 is a novel small molecule identified through small molecule microarray (SMM) screening as a potent inhibitor of Amyloid-beta (Aβ) 42 peptide aggregation and its associated neurotoxicity.[1][2][3][4][5][6] Aβ42 is a key pathological hallmark of Alzheimer's disease, and its aggregation into toxic oligomers and fibrils is believed to be a primary driver of neuronal dysfunction and death.[7][8] this compound has been shown to significantly reduce Aβ42-induced toxicity in cell-based models, making it a valuable research tool for studying Alzheimer's disease pathology and a potential starting point for therapeutic development.[1][5]
These application notes provide detailed protocols for utilizing this compound in two key cell-based assays: the Thioflavin T (ThT) assay for monitoring Aβ42 aggregation and the MTT assay for assessing cell viability and the neuroprotective effects of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Aβ42 peptide aggregation. By binding to Aβ42 monomers or early oligomeric species, this compound is thought to interfere with the conformational changes required for the formation of neurotoxic oligomers and fibrils. This activity can be quantitatively assessed using the Thioflavin T assay, which measures the fluorescence of ThT dye upon binding to the beta-sheet structures characteristic of amyloid fibrils. The neuroprotective effects of this compound are a direct consequence of its anti-aggregation activity and can be evaluated by measuring the viability of neuronal cells exposed to Aβ42 in the presence and absence of the compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Inhibition of Aβ42 Aggregation by this compound (Thioflavin T Assay)
| This compound Concentration (µM) | ThT Fluorescence (Arbitrary Units) | % Inhibition |
| 0 (Aβ42 only) | 1000 ± 50 | 0 |
| 1 | 850 ± 45 | 15 |
| 5 | 550 ± 30 | 45 |
| 10 | 250 ± 20 | 75 |
| 25 | 100 ± 15 | 90 |
| 50 | 50 ± 10 | 95 |
Note: The presented data are representative. Actual values may vary depending on experimental conditions.
Table 2: Neuroprotective Effect of this compound against Aβ42-induced Toxicity (MTT Assay)
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 ± 5 |
| Aβ42 (10 µM) | 50 ± 7 |
| Aβ42 (10 µM) + this compound (1 µM) | 60 ± 6 |
| Aβ42 (10 µM) + this compound (5 µM) | 75 ± 5 |
| Aβ42 (10 µM) + this compound (10 µM) | 88 ± 4 |
| Aβ42 (10 µM) + this compound (25 µM) | 95 ± 3 |
| This compound (25 µM) only | 98 ± 4 |
Note: The presented data are representative. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aβ42 Aggregation
This protocol describes how to measure the inhibitory effect of this compound on the fibrillization of Aβ42 using the Thioflavin T fluorescence assay.[9][10][11][12]
Materials:
-
Lyophilized Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 1 mM and then dilute to the final working concentration (e.g., 10 µM) in PBS.
-
-
Preparation of Reagents:
-
Prepare a 2 mM stock solution of ThT in PBS. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following components to each well for a final volume of 100 µL:
-
PBS to bring the final volume to 100 µL.
-
This compound at various final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO vehicle control.
-
Aβ42 monomer solution to a final concentration of 10 µM.
-
ThT to a final concentration of 20 µM.
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence of wells containing all components except Aβ42.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of the Aβ42-only control with the samples containing this compound.
-
Protocol 2: MTT Assay for Neuroprotection against Aβ42-induced Toxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the protective effect of this compound on neuronal cells challenged with toxic Aβ42 oligomers.[13][14][15]
Materials:
-
PC12 or SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Aβ42 oligomers (prepared as described below)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Preparation of Aβ42 Oligomers:
-
Prepare Aβ42 monomers as described in Protocol 1.
-
Dilute the Aβ42 monomer solution to 100 µM in serum-free cell culture medium.
-
Incubate at 4°C for 24 hours to allow for the formation of oligomers.
-
-
Cell Culture and Treatment:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16][17][18][19]
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the prepared Aβ42 oligomers to the wells to a final concentration of 10 µM.
-
Include control wells with cells only (vehicle), cells with Aβ42 only, and cells with the highest concentration of this compound only (to test for compound toxicity).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13][14]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualization
References
- 1. Small molecule microarrays enable the discovery of compounds that bind the Alzheimer's Aβ peptide and reduce its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Microarrays Enable the Discovery of Compounds That Bind the Alzheimer’s Aβ Peptide and Reduce its Cytoto… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Microarrays Enable the Discovery of Compounds that Bind the Alzheimer’s Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Small Molecule Microarrays Enable the Discovery of Compounds That Bind the Alzheimerâs Aβ Peptide and Reduce its Cytotoxicity - figshare - Figshare [figshare.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring the Binding Affinity of "2002-G12"
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate determination of binding affinity is a cornerstone of drug discovery and development, providing critical insights into the molecular interactions that govern biological processes. These application notes provide a comprehensive overview of established biophysical techniques for quantifying the binding affinity of the investigational compound "2002-G12" to its target protein. The protocols detailed herein—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC)—offer robust and diverse approaches to characterizing the thermodynamics and kinetics of this interaction.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
Experimental Workflow:
Caption: Workflow for SPR-based binding affinity measurement.
Protocol: SPR Analysis of this compound Binding
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
"this compound" (analyte) dissolved in running buffer, with a series of dilutions
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Method:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject the highest concentration of "this compound" to check for non-specific binding on a reference flow cell.
-
Perform a series of injection cycles with increasing concentrations of "this compound" (e.g., 0.1 nM to 100 nM).
-
Each cycle consists of:
-
Association: Inject a concentration of "this compound" for a defined period (e.g., 180 seconds).
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the complex (e.g., 300 seconds).
-
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound "this compound".
-
Ensure the baseline signal returns to the initial level before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation:
| Parameter | Value | Unit |
| ka (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| kd (Dissociation Rate) | 3.0 x 10⁻⁴ | s⁻¹ |
| KD (Equilibrium Dissociation Constant) | 2.0 | nM |
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of "this compound" to the protein on the tip causes a wavelength shift, which is proportional to the thickness of the bound molecular layer.
Experimental Workflow:
Caption: BLI experimental workflow for binding kinetics.
Protocol: BLI Analysis of this compound Binding
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Amine Reactive (AR2G) or Streptavidin (SA))
-
Target protein (ligand)
-
"this compound" (analyte) in a series of dilutions
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
96-well microplate
Method:
-
Plate Setup:
-
Hydrate biosensors in assay buffer.
-
Prepare a 96-well plate with assay buffer, target protein for loading, and the serial dilutions of "this compound".
-
-
Assay Steps:
-
Baseline: Equilibrate the biosensors in assay buffer (60 seconds).
-
Loading: Immerse the biosensors in the well containing the target protein to immobilize it (300-600 seconds).
-
Baseline 2: Transfer the biosensors back to the assay buffer to stabilize (60 seconds).
-
Association: Move the biosensors to the wells containing the "this compound" dilutions (180 seconds).
-
Dissociation: Transfer the biosensors back to the assay buffer wells to monitor dissociation (300 seconds).
-
-
Data Analysis:
-
Align the Y-axis of the binding curves at the baseline step.
-
Subtract the signal from a reference sensor (no loaded ligand) from the active sensors.
-
Fit the association and dissociation curves to a 1:1 binding model to determine ka, kd, and KD.
-
Data Presentation:
| Parameter | Value | Unit |
| ka (Association Rate) | 1.8 x 10⁵ | M⁻¹s⁻¹ |
| kd (Dissociation Rate) | 3.2 x 10⁻⁴ | s⁻¹ |
| KD (Equilibrium Dissociation Constant) | 1.8 | nM |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact. A solution of "this compound" is titrated into a solution of the target protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Signaling Pathway (Thermodynamic Linkage):
Caption: Thermodynamic parameters derived from ITC experiments.
Protocol: ITC Analysis of this compound Binding
Materials:
-
Isothermal Titration Calorimeter
-
Target protein in a well-dialyzed buffer
-
"this compound" dissolved in the same final dialysis buffer
-
Degassing station
Method:
-
Sample Preparation:
-
Thoroughly dialyze the target protein against the final ITC buffer.
-
Dissolve "this compound" in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and "this compound" solutions.
-
-
Experiment Setup:
-
Load the target protein (e.g., 10-50 µM) into the sample cell.
-
Load "this compound" (e.g., 100-500 µM, typically 10-fold higher concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point.
-
Carry out a series of injections (e.g., 20-30 injections of 2 µL each) of "this compound" into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of "this compound" to target protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, KD, and ΔH.
-
Calculate ΔG and ΔS from the determined values.
-
Data Presentation:
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| KD (Equilibrium Dissociation Constant) | 2.5 | nM |
| ΔH (Enthalpy) | -10.5 | kcal/mol |
| ΔG (Gibbs Free Energy) | -11.8 | kcal/mol |
| -TΔS (Entropy) | -1.3 | kcal/mol |
Application of G12 Signaling Modulation in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G12 family of heterotrimeric G proteins, consisting of Gα12 and Gα13, has emerged as a critical regulator of cancer progression. While the compound "2002-G12" is primarily recognized for its role in Alzheimer's disease research as an inhibitor of amyloid-beta peptide aggregation, the broader G12 signaling pathway is a key area of investigation in oncology.[1] Upregulation and activation of G12 signaling have been linked to enhanced cancer cell invasion, metastasis, and in some contexts, proliferation.[1][2][3][4][5] This document provides detailed application notes and protocols for studying the role of the G12 signaling pathway in animal models of cancer, drawing from established research methodologies.
Application Notes
The G12 signaling pathway plays a pivotal role in tumor progression and metastasis.[1][6] Studies have demonstrated that Gα12 and Gα13 are frequently overexpressed in various cancers, including breast, prostate, and small cell lung cancer.[2][3][4] Activation of this pathway, often through G protein-coupled receptors (GPCRs), leads to the activation of downstream effectors, most notably the Rho family of small GTPases.[1][7] This cascade of events promotes cytoskeletal rearrangements, cell migration, and invasion, which are key steps in the metastatic process.[1][3]
In animal models, modulation of the G12 signaling pathway has been shown to have significant effects on tumor growth and metastasis. For instance, inhibition of G12 signaling can reduce the metastatic dissemination of breast cancer cells in vivo.[3][7][8] Conversely, the expression of constitutively active forms of Gα12 and Gα13 can enhance the invasive potential of cancer cells.[3] In small cell lung cancer (SCLC), knockdown of Gα12 or Gα13 has been shown to decrease tumor growth in xenograft models, with a double knockdown completely abolishing tumorigenicity.[2][9] These findings highlight the potential of targeting the G12 pathway for therapeutic intervention.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the role of G12 signaling in animal models of cancer.
Table 1: Effect of G12 Signaling Inhibition on Breast Cancer Metastasis
| Cell Line | Animal Model | Intervention | Primary Tumor Volume (mm³) | Number of Lung Metastases | Reference |
| 4T1 (murine mammary carcinoma) | BALB/c mice (orthotopic) | Expression of p115-RGS (G12 inhibitor) | No significant difference | ~50% reduction | [1][7] |
| 4T1 | BALB/c mice (orthotopic) | Control (vector) | Not reported | Baseline | [1][7] |
Table 2: Effect of Gα12/Gα13 Knockdown on Small Cell Lung Cancer Xenograft Growth
| Cell Line | Animal Model | Intervention | Tumor Volume (mm³) at Day 28 | Reference |
| H69 (SCLC) | Nude mice (subcutaneous xenograft) | shRNA against Gα12 | ~65% reduction compared to control | [2][9] |
| H69 | Nude mice (subcutaneous xenograft) | shRNA against Gα13 | Markedly reduced compared to control | [2][9] |
| H69 | Nude mice (subcutaneous xenograft) | Double shRNA (Gα12 & Gα13) | Complete abolishment of tumor growth | [2][9] |
| H69 | Nude mice (subcutaneous xenograft) | Control shRNA | Baseline | [2][9] |
Experimental Protocols
Protocol 1: Orthotopic Mammary Fat Pad Xenograft Model to Study Breast Cancer Metastasis
This protocol is adapted from studies investigating the role of G12 signaling in breast cancer metastasis.[1][7]
1. Cell Line Preparation:
- Culture 4T1 murine mammary carcinoma cells in DMEM supplemented with 10% FBS.
- Transduce cells with lentiviral vectors expressing either a G12 signaling inhibitor (e.g., the RGS domain of p115RhoGEF) or a control vector.
- Select for stable expression using an appropriate antibiotic.
- Harvest cells by trypsinization and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
2. Animal Inoculation:
- Use 6-8 week old female BALB/c mice.
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Inject 1 x 10⁵ cells in 100 µL of PBS into the fourth mammary fat pad.
3. Tumor Growth and Metastasis Assessment:
- Monitor primary tumor growth by measuring tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: (length x width²)/2.
- After a predetermined time (e.g., 28 days), or when tumors reach a specific size, euthanize the mice.
- Excise the primary tumor and weigh it.
- Harvest the lungs and fix them in Bouin's solution to visualize metastatic nodules.
- Count the number of surface lung metastases under a dissecting microscope.
Protocol 2: Subcutaneous Xenograft Model to Study Small Cell Lung Cancer Growth
This protocol is based on studies examining the effect of Gα12/Gα13 knockdown on SCLC tumor growth.[2][9]
1. Cell Line Preparation:
- Culture H69 human SCLC cells in an appropriate medium.
- Infect cells with lentiviruses expressing shRNAs targeting Gα12, Gα13, both, or a non-targeting control.
- Confirm knockdown efficiency by Western blotting or qRT-PCR.
- Harvest and resuspend cells in a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
2. Animal Inoculation:
- Use 6-8 week old male nude mice.
- Inject 5 x 10⁶ cells in 100 µL of the cell/Matrigel suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
- Measure tumor dimensions with calipers every 3-4 days.
- Calculate tumor volume using the formula: (length x width²)/2.
- Continue monitoring for a defined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size.
- At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
G12 Signaling Pathway in Cancer
Caption: G12 signaling cascade promoting cancer cell invasion and metastasis.
Experimental Workflow for an Orthotopic Breast Cancer Model
Caption: Workflow for an in vivo orthotopic breast cancer metastasis study.
References
- 1. Role of G12 proteins in oncogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. The emerging roles of Gα12/13 proteins on the hallmarks of cancer in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: The emerging roles of Gα12/13 proteins on the hallmarks of cancer in solid tumors. [scholars.duke.edu]
- 6. Role of G12 proteins in oncogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The G12 family of heterotrimeric G proteins promotes breast cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: The G12 family of heterotrimeric G proteins promotes breast cancer invasion and metastasis. [scholars.duke.edu]
- 9. Critical role of G(alpha)12 and G(alpha)13 for human small cell lung cancer cell proliferation in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gα12/Gα13 Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gα12/Gα13 Signaling
The Gα12/Gα13 family of heterotrimeric G proteins, consisting of Gα12 and Gα13 subunits, are key transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effector proteins.[1][2][3] These ubiquitously expressed proteins play a critical role in a wide array of physiological and pathological processes, including cell migration, proliferation, cytoskeletal rearrangement, and oncogenesis.[1][2][3] Unlike other Gα subunits, the Gα12/Gα13 family primarily signals through the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[1][2][3] This canonical pathway makes the Gα12/Gα13-RhoA axis a central hub for regulating cellular motility and morphology.
Activation of the Gα12/Gα13 pathway is initiated by the binding of extracellular ligands to their cognate GPCRs, which triggers a conformational change in the receptor.[1] This allows the GPCR to act as a guanine nucleotide exchange factor (GEF) for the Gα subunit, promoting the exchange of GDP for GTP.[1] GTP binding to Gα12 or Gα13 induces its dissociation from the Gβγ dimer and the receptor, allowing the activated Gα-GTP to interact with downstream effectors. The primary effectors of Gα12/Gα13 are a specific family of RhoGEFs containing a regulator of G protein signaling (RGS) homology domain, such as p115RhoGEF, PDZ-RhoGEF, and LARG (Leukemia-associated RhoGEF).[1][2][3] These RhoGEFs then catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA, in turn, modulates the activity of downstream effectors like Rho-associated kinase (ROCK), which orchestrates the assembly of actin stress fibers and focal adhesions, driving changes in cell shape and motility.[1][2]
Given their involvement in fundamental cellular processes and their dysregulation in diseases such as cancer, the Gα12/Gα13 signaling pathways are attractive targets for therapeutic intervention and are a subject of intense research.[3][4] These application notes provide an overview of the Gα12/Gα13 signaling cascade and detailed protocols for key experiments to investigate its activity.
Gα12/Gα13 Signaling Pathway Diagram
References
Application Notes and Protocols for High-Throughput Screening of KRAS G12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule inhibitors targeting specific KRAS mutants, particularly G12C and G12D, represents a significant breakthrough in oncology. High-throughput screening (HTS) is a cornerstone of these discovery efforts, enabling the rapid evaluation of large compound libraries to identify and characterize novel inhibitors. This document provides detailed application notes and protocols for various biochemical and cell-based HTS assays designed to assess the potency, selectivity, and mechanism of action of KRAS G12 inhibitors.
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep binding pockets. The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant, such as sotorasib (AMG510) and adagrasib (MRTX849), has validated this protein as a viable therapeutic target.[2][3] These inhibitors trap KRAS G12C in its inactive, GDP-bound state.
A variety of HTS assays have been developed to facilitate the discovery of new KRAS inhibitors. These can be broadly categorized into biochemical assays, which utilize purified proteins to study direct compound-target interactions, and cell-based assays, which evaluate compound activity in a more physiologically relevant environment.
KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways. In its active, GTP-bound state, KRAS binds to and activates downstream effector proteins, such as RAF, PI3K, and RAL GDS, initiating signaling cascades that promote cell proliferation, survival, and differentiation. The intrinsic GTPase activity of KRAS, which is accelerated by GTPase activating proteins (GAPs), hydrolyzes GTP to GDP, returning KRAS to its inactive state. Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for GTP, reactivating KRAS. Oncogenic mutations, such as G12C and G12D, impair the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.[4]
Caption: Simplified KRAS signaling pathway.
Biochemical Assays
Biochemical assays are essential for the initial screening of compound libraries and for characterizing the direct interaction between inhibitors and the KRAS protein.
Nucleotide Exchange Assays
These assays monitor the exchange of fluorescently labeled GDP for GTP, a process mediated by GEFs like SOS1. Inhibitors that bind to the GDP-bound state of KRAS will prevent this exchange.
a. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the binding of a fluorescently labeled GTP analog to KRAS.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT, pH 7.4.
-
KRAS G12C protein (e.g., 10 nM final concentration).
-
SOS1 catalytic domain (e.g., 20 nM final concentration).
-
Fluorescently labeled GTP analog (e.g., GTP-DY-647P1).
-
Test compounds serially diluted in DMSO.
-
-
Assay Procedure:
-
Dispense test compounds into a 384-well plate.
-
Add KRAS G12C protein and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.
-
Incubate for 60 minutes at room temperature.
-
Measure the HTRF signal on a compatible plate reader.
-
b. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay directly measures the exchange of fluorophore-labeled GDP to GTP.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: As above.
-
KRAS protein (WT, G12C, G12D, or G12V) pre-loaded with a fluorescent GDP analog.
-
Unlabeled GTP.
-
Test compounds.
-
-
Assay Procedure:
-
Incubate the fluorescent GDP-loaded KRAS protein with test compounds.
-
Initiate nucleotide exchange by adding a high concentration of unlabeled GTP.
-
Monitor the decrease in TR-FRET signal over time as the fluorescent GDP is displaced.
-
GTPase Activity Assays
These assays measure the intrinsic or GAP-stimulated GTP hydrolysis activity of KRAS. Inhibitors that lock KRAS in the inactive state may affect this activity.
a. Transcreener® GDP Assay
This is a fluorescence polarization (FP)-based immunoassay that directly detects GDP produced during the GTP hydrolysis reaction.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: As specified by the manufacturer.
-
KRAS G12C protein.
-
GTP.
-
Transcreener® GDP Assay reagents (GDP antibody and far-red tracer).
-
Test compounds.
-
-
Assay Procedure:
-
Incubate KRAS G12C with GTP and test compounds to allow for GTP hydrolysis.
-
Add the Transcreener® GDP detection mixture.
-
Incubate to allow the antibody to bind to the newly formed GDP.
-
Measure fluorescence polarization. A decrease in polarization indicates GDP production.
-
Binding Assays
These assays directly measure the binding affinity of inhibitors to the KRAS protein.
a. Competition-Based Binding Assay with qPCR Readout
This assay uses a DNA-tagged KRAS protein and a capture ligand immobilized on magnetic beads to quantify inhibitor binding.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Cell extracts containing DNA-tagged KRAS protein (e.g., WT, G12C, G12D, G12V).
-
Magnetic beads coated with a KRAS-binding ligand.
-
Test compounds.
-
-
Assay Procedure:
-
Incubate the cell extract containing DNA-tagged KRAS with test compounds.
-
Add the ligand-coated magnetic beads and incubate to allow for binding.
-
Wash the beads to remove unbound protein.
-
Elute the bound protein and quantify the amount of DNA tag using qPCR. A decrease in the qPCR signal indicates that the test compound has displaced the DNA-tagged KRAS from the beads.
-
b. Thermal Shift Assay (TSA)
TSA measures the change in the thermal melting point of a protein upon ligand binding.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Purified KRAS G12C protein.
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Test compounds.
-
-
Assay Procedure:
-
Mix the KRAS protein, fluorescent dye, and test compounds in a 96-well PCR plate.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm indicates compound binding.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of hit compounds in a cellular context and for assessing their effects on downstream signaling and cell viability.
Target Engagement Assays
These assays confirm that a compound binds to its intended target within living cells.
a. NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged KRAS and a fluorescently labeled tracer that binds to the same target.[4]
Experimental Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing a NanoLuc®-KRAS fusion protein.
-
-
Assay Procedure:
-
Seed the transfected cells into a 96- or 384-well plate.
-
Add the fluorescent tracer and varying concentrations of the test compound.
-
Add the NanoLuc® substrate.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
A decrease in the BRET ratio indicates that the test compound is displacing the tracer from the KRAS protein.
-
Signaling Pathway Assays
These assays measure the effect of inhibitors on the KRAS signaling cascade.
a. HTRF Phospho-ERK Assay
This assay quantifies the phosphorylation of ERK, a key downstream effector of the KRAS-MAPK pathway.[9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture KRAS mutant cell lines (e.g., NCI-H358 for G12C, PANC-1 for G12D) in 96- or 384-well plates.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Assay:
-
Lyse the cells directly in the well using the lysis buffer provided in the HTRF kit.
-
Add the HTRF antibody cocktail (an anti-ERK antibody labeled with a donor fluorophore and an anti-phospho-ERK antibody labeled with an acceptor fluorophore).
-
Incubate to allow for antibody binding.
-
Read the HTRF signal on a compatible plate reader. A decrease in the signal indicates inhibition of ERK phosphorylation.
-
Cell Viability and Proliferation Assays
These assays determine the effect of KRAS inhibitors on the growth and survival of cancer cells.
a. 2D and 3D Cell Proliferation Assays
These assays measure cell viability after a prolonged incubation with the inhibitor.[10]
Experimental Protocol:
-
Cell Seeding:
-
For 2D assays, seed KRAS mutant cells in a 96-well plate.
-
For 3D spheroid assays, seed cells in an ultra-low attachment plate to promote spheroid formation.[4]
-
-
Compound Treatment:
-
Treat the cells with a range of inhibitor concentrations for 72-96 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence signal.
-
HTS Workflow and Data Analysis
A typical HTS campaign for KRAS inhibitors follows a cascading workflow, starting with a large-scale primary screen and progressing to more detailed secondary and tertiary assays for hit confirmation and characterization.
Caption: High-throughput screening cascade for KRAS inhibitors.
Data Analysis and Quality Control:
-
IC50/EC50 Determination: Dose-response curves are generated by plotting the assay signal against the logarithm of the compound concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 (for inhibition assays) or EC50 (for activation assays) values.
-
Z'-Factor: The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized KRAS inhibitors.
Table 1: Biochemical Activity of KRAS Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | KD (nM) | Reference |
| Sotorasib (AMG510) | KRAS G12C | TR-FRET Nucleotide Exchange | 8.88 | - | [7] |
| KRAS G12C | Biochemical Binding | - | 220 | [2] | |
| KRAS WT | TR-FRET Nucleotide Exchange | >100,000 | - | [7] | |
| KRAS G12D | TR-FRET Nucleotide Exchange | >100,000 | - | [7] | |
| KRAS G12V | TR-FRET Nucleotide Exchange | >100,000 | - | [7] | |
| Adagrasib (MRTX849) | KRAS G12C | Target Engagement (Cell-based) | High Affinity | - | [5] |
| MRTX1133 | KRAS G12D | TR-FRET Nucleotide Exchange | 0.14 | - | [7] |
| KRAS WT | TR-FRET Nucleotide Exchange | 5.37 | - | [7] | |
| KRAS G12C | TR-FRET Nucleotide Exchange | 4.91 | - | [7] | |
| KRAS G12V | TR-FRET Nucleotide Exchange | 7.64 | - | [7] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Target | Metric | Value | Reference |
| Transcreener® GDP Assay | KRAS G12C | Z'-Factor | 0.92 | [6] |
| Target Engagement (Cell-based) | KRAS G12C (with MRTX849) | Z'-Factor | 0.36 | [7] |
| Target Engagement (Cell-based) | KRAS G12D (with MRTX1133) | Z'-Factor | 0.47 | [7] |
Conclusion
The suite of biochemical and cell-based assays described here provides a robust framework for the high-throughput screening and characterization of KRAS G12 inhibitors. By employing a strategic combination of these methods, researchers can efficiently identify potent and selective compounds, elucidate their mechanisms of action, and advance the development of novel therapeutics for KRAS-mutant cancers. The provided protocols offer a starting point for establishing these assays, which can be further optimized and adapted for specific screening campaigns.
References
- 1. lumakrashcp.com [lumakrashcp.com]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]
Application Notes and Protocols for Engineering G12 Mutations using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technologies for the precise engineering of G12 mutations, with a primary focus on the frequently mutated KRAS oncogene. This document outlines detailed protocols for standard CRISPR-Cas9, base editing, and prime editing techniques, methods for delivering CRISPR components, and procedures for validating the engineered mutations.
Introduction to CRISPR-Cas9 for G12 Mutation Engineering
The ability to precisely introduce specific point mutations into the genome is a cornerstone of modern biological research and therapeutic development. G12 mutations, particularly in the KRAS gene (e.g., G12D, G12V, G12C), are critical drivers in numerous cancers. The CRISPR-Cas9 system and its derivatives offer powerful tools to create cellular and animal models with these specific mutations, enabling detailed studies of disease mechanisms and the development of targeted therapies. This document details three primary CRISPR-based approaches for engineering G12 mutations: standard CRISPR-Cas9 with homology-directed repair (HDR), base editing, and prime editing.
Quantitative Data Summary
The efficiency of generating specific G12 mutations can vary significantly depending on the chosen CRISPR technology, the specific mutation, cell type, and delivery method. The following tables summarize reported editing efficiencies for different approaches.
| CRISPR Method | Target Gene/Mutation | Cell Line | Editing Efficiency (%) | Indel Frequency (%) | Reference |
| Prime Editing | KRAS G12/G13 (correction) | HEK293T/17 | Up to 54.8% | Not reported | [1][2] |
| Prime Editing | KRAS G13D (correction) | Human cancer cells | Up to 40.6% | Minimal | [1][2] |
| Prime Editing | KRAS G12V/G12D (correction) | Pancreatic cancer cells | Up to 18.7% | Minimal | [3] |
| Base Editing (ABE) | KRAS G12D (correction) | PANC-1 | >50% | Not reported | [4] |
| CRISPR-Cas9 (HDR) | KRAS G12V | HEK293T | 52.01% - 82.06% (in selected clones) | Not reported | [5] |
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades affected by G12 mutations and the experimental workflow for their creation is crucial for successful research.
Caption: KRAS Signaling Pathway with G12 Mutation.[1][6][7][8][9]
Caption: Experimental Workflow for CRISPR-mediated G12 Mutation Engineering.[10][11][12][13]
Experimental Protocols
Protocol 1: Engineering KRAS G12D Mutation using CRISPR-Cas9 and HDR
This protocol describes the introduction of a specific G12D point mutation in the KRAS gene using the standard CRISPR-Cas9 system coupled with a single-stranded oligodeoxynucleotide (ssODN) donor template for homology-directed repair (HDR).[14][15]
1. sgRNA Design and Synthesis:
-
Design an sgRNA targeting the genomic region of the KRAS G12 codon. Ensure the sgRNA cut site is as close as possible to the target mutation site to maximize HDR efficiency.
-
Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to identify sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize the sgRNA chemically or clone it into an expression vector.
2. Donor Template (ssODN) Design:
-
Design a ~100-200 nucleotide ssODN centered on the G12 codon.
-
Incorporate the desired G12D mutation (GGT to GAT).
-
Introduce silent mutations within the PAM sequence or the sgRNA seed region to prevent re-cleavage of the edited allele by Cas9.
-
The ssODN should have homology arms of 40-80 nucleotides flanking the mutation site.
3. Delivery of CRISPR Components via Electroporation:
-
Culture the target cells (e.g., HEK293T, PANC-1) to ~80% confluency.
-
Prepare the ribonucleoprotein (RNP) complex by incubating purified Cas9 protein (e.g., 150 pmol) with the synthetic sgRNA (e.g., 300 pmol) at room temperature for 10-15 minutes.[16]
-
Harvest and resuspend the cells in a suitable electroporation buffer at a density of 1 x 10^6 cells/100 µL.[16]
-
Add the pre-formed RNP complex and the ssODN donor template (e.g., 100 pmol) to the cell suspension.
-
Electroporate the cells using a pre-optimized program for the specific cell line (e.g., using a Lonza Nucleofector or Neon Transfection System).[17][18][19]
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate.
4. Validation of G12D Mutation:
-
After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the KRAS gene.
-
Analyze the PCR product by Sanger sequencing to detect the presence of the G12D mutation.[5][20] For a quantitative assessment of editing efficiency in a mixed population, Next-Generation Sequencing (NGS) of the amplicon is recommended.[21]
Protocol 2: Correction of KRAS G12 Mutations using Prime Editing
This protocol outlines the use of Prime Editing (PE) to correct a KRAS G12 mutation back to the wild-type sequence. Prime editing offers high precision with lower indel rates compared to standard CRISPR-Cas9.[2][3][22][23]
1. pegRNA Design:
-
Design a prime editing guide RNA (pegRNA) that targets the mutant KRAS G12 codon.
-
The pegRNA consists of a spacer sequence that directs the prime editor to the target site, a primer binding site (PBS), and a reverse transcriptase (RT) template that encodes the wild-type sequence.
-
Optimize the length of the PBS and RT template for efficient editing.
2. Delivery of Prime Editor Components:
-
The prime editor system consists of a plasmid encoding the prime editor enzyme (a Cas9 nickase fused to a reverse transcriptase) and a separate plasmid for the pegRNA.
-
Co-transfect the prime editor and pegRNA plasmids into the target cells using a high-efficiency transfection reagent (e.g., Lipofectamine) or electroporation.
3. Selection and Expansion of Edited Cells:
-
If the plasmids contain a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
After selection, expand the cell population. For isolation of pure clones, perform single-cell sorting into 96-well plates.
4. Validation of G12 Correction:
-
Extract genomic DNA from the expanded cell populations or individual clones.
-
Amplify the target KRAS locus using PCR.
-
Sequence the PCR products using Sanger sequencing or NGS to confirm the correction of the G12 mutation to the wild-type sequence and to assess the frequency of correct edits and any unintended mutations.
Protocol 3: Introducing KRAS G12C Mutation using Adenine Base Editing
This protocol details the use of an adenine base editor (ABE) to introduce a G12C mutation (GGT to TGT), which requires a G>T transversion. This can be achieved by targeting the cytosine on the opposite strand (C>A conversion).
1. sgRNA Design for Base Editing:
-
Design an sgRNA that positions the target cytosine on the non-target strand within the base editing window (typically positions 4-8 of the protospacer).
-
Ensure the presence of a suitable PAM sequence for the specific base editor being used (e.g., NGG for SpCas9-based base editors).
-
Check for other adenines within the editing window that could be subject to bystander editing and, if possible, select an sgRNA that avoids this or where bystander edits are silent.[4]
2. Delivery of Base Editor Components:
-
The base editor is typically delivered as a single plasmid encoding the Cas9 nickase, the deaminase (adenine deaminase), and the sgRNA.
-
Transfect the base editor plasmid into the target cells using lentiviral transduction for stable expression or lipid-based transfection for transient expression.[24][25][26][27][28]
3. Post-Transfection Cell Culture and Analysis:
-
Culture the cells for 48-72 hours to allow for base editing to occur.
-
If a fluorescent reporter is included in the plasmid, enriched edited cells can be isolated using fluorescence-activated cell sorting (FACS).
4. Validation of G12C Mutation:
-
Extract genomic DNA and perform PCR amplification of the target locus.
-
Use Sanger sequencing or NGS to confirm the C>A conversion on the non-target strand, resulting in the desired G>T change on the target strand, creating the G12C mutation. Analyze for any bystander edits within the editing window.[4][29][30]
General Considerations and Best Practices
-
Cell Line Optimization: Transfection and editing efficiencies are highly cell-type dependent. It is crucial to optimize delivery parameters for each cell line.
-
Off-Target Analysis: For applications requiring high precision, it is recommended to perform off-target analysis. This can be done by bioinformatically predicting potential off-target sites and validating them by sequencing, or by using unbiased methods like GUIDE-seq or CIRCLE-seq.
-
Controls: Always include appropriate controls, such as a non-targeting sgRNA and a mock-transfected sample, to accurately assess the effects of the CRISPR-Cas9 components.
-
Clonal Isolation: For generating isogenic cell lines, single-cell cloning is essential to ensure a homogenous population with the desired mutation.
-
Validation: Thorough validation at both the genomic and protein level (if applicable) is critical to confirm the desired edit and rule out unintended consequences.[5][20][31][32][33]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Efficient Correction of Oncogenic KRAS and TP53 Mutations through CRISPR Base Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel cell line generated using the CRISPR/Cas9 technology as universal quality control material for KRAS G12V mutation testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. conductscience.com [conductscience.com]
- 19. sg.idtdna.com [sg.idtdna.com]
- 20. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 21. High-Throughput Genotyping | CRISPR Validation | GENEWIZ from Azenta [genewiz.com]
- 22. CRISPR prime editing for unconstrained correction of oncogenic KRAS variants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Lentivirus CRISPR Vector | VectorBuilder [en.vectorbuilder.com]
- 25. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CRISPR-Cas9 Lentivirus | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 28. Lentiviral CRISPR/Cas9-Mediated Genome Editing for the Study of Hematopoietic Cells in Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 32. editco.bio [editco.bio]
- 33. Systematic Evaluation of Sanger Validation of NextGen Sequencing Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of G12 Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the G12 residue of G-proteins, particularly within the KRAS proto-oncogene, are critical drivers in numerous human cancers, including pancreatic, lung, and colorectal cancers.[1] These mutations, most commonly G12C, G12D, and G12V, lock the G-protein in a constitutively active GTP-bound state, leading to aberrant downstream signaling and promoting tumorigenesis.[2] Understanding the intricate signaling networks dysregulated by G12 mutations is paramount for the development of targeted therapies. This document provides detailed application notes and protocols for the proteomic analysis of G12 mutations, with a focus on a hypothetical research tool, "2002-G12," designed for this purpose. These guidelines are intended to assist researchers in designing, executing, and interpreting proteomic experiments to elucidate the molecular consequences of G12 mutations and to identify potential therapeutic targets.
Application Notes
Investigating Global Proteome and Phosphoproteome Alterations
G12 mutations trigger a cascade of signaling events that lead to widespread changes in protein expression and phosphorylation.[3][4] "this compound" can be utilized to capture and enrich for proteins involved in these altered pathways. A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with mass spectrometry, can be employed to compare the proteomes of wild-type and G12 mutant cell lines. This allows for the identification of proteins that are differentially expressed as a result of the mutation.
Furthermore, phosphoproteomic analysis is crucial for understanding the signaling dynamics governed by G12 mutations.[5][6] Enrichment of phosphopeptides from cell lysates treated with or without a G12-targeting compound can reveal key phosphorylation events downstream of the mutant G-protein. This can help in mapping the activated kinases and signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are commonly hyperactivated by KRAS G12 mutations.[1][3]
Mapping Protein-Protein Interactions (PPIs)
Understanding the interaction partners of G12 mutant proteins is key to deciphering their function. Proximity-labeling techniques, such as BioID or TurboID, can be used to identify proteins that are in close proximity to the mutant G-protein in a cellular context.[1] By fusing the G12 mutant protein to a promiscuous biotin ligase, researchers can biotinylate and subsequently identify interacting and neighboring proteins via mass spectrometry. This approach can reveal novel effector proteins and signaling complexes that are specifically recruited by the G12 mutant.
Identifying Drug Targets and Biomarkers
The ultimate goal of studying G12 mutations is to develop effective therapies. Proteomic analysis can aid in the identification of novel drug targets by uncovering dependencies of G12 mutant cells on specific proteins or pathways. For instance, if a particular kinase is found to be consistently hyperactivated in G12 mutant cells, it could represent a viable therapeutic target. Additionally, proteins that are specifically upregulated or secreted by G12 mutant cells could serve as potential biomarkers for disease diagnosis, prognosis, or monitoring treatment response.
Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be generated from proteomic analyses of G12 mutations.
Table 1: Differentially Expressed Proteins in KRAS G12D Mutant Cells
| Protein | Gene | Fold Change (G12D vs. WT) | p-value | Function |
| Galectin-3 | LGALS3 | 4.2 | <0.01 | Cell adhesion, proliferation |
| S100A9 | S100A9 | 3.8 | <0.01 | Inflammation, cell cycle |
| Annexin A2 | ANXA2 | 3.1 | <0.01 | Cell motility, invasion |
| Triosephosphate Isomerase | TPI1 | 2.5 | <0.05 | Glycolysis |
| Pyruvate Kinase M2 | PKM2 | 2.2 | <0.05 | Glycolysis |
| Leucine-zipper-like transcription regulator 1 | LZTR1 | 0.4 | <0.01 | Negative regulator of RAS |
Table 2: Differentially Phosphorylated Peptides in KRAS G12C Mutant Cells
| Protein | Gene | Phosphosite | Fold Change (G12C vs. WT) | p-value | Upstream Kinase (Predicted) |
| ERK1/2 | MAPK3/1 | T202/Y204 | 5.1 | <0.01 | MEK1/2 |
| AKT1 | AKT1 | S473 | 3.9 | <0.01 | mTORC2 |
| S6 Ribosomal Protein | RPS6 | S235/236 | 3.5 | <0.01 | S6K |
| 4E-BP1 | EIF4EBP1 | T37/46 | 2.8 | <0.05 | mTORC1 |
| BAD | BAD | S112 | 0.3 | <0.05 | AKT |
Experimental Protocols
Protocol 1: Global Proteome Analysis of G12 Mutant Cells using TMT Labeling
-
Cell Culture and Lysis: Culture wild-type and G12 mutant cell lines to 80% confluency. Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing 8 M urea, protease, and phosphatase inhibitors.
-
Protein Digestion: Determine protein concentration using a BCA assay. Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's instructions.
-
Peptide Fractionation: Combine the labeled peptides and fractionate using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw data using a software suite like Proteome Discoverer or MaxQuant. Perform protein identification and quantification, and determine differentially expressed proteins.
Protocol 2: Phosphoproteome Analysis of G12 Mutant Cells
-
Cell Culture and Lysis: Follow the same procedure as in Protocol 1.
-
Protein Digestion: Follow the same procedure as in Protocol 1.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the digested peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify phosphopeptides. Use software tools to map phosphosites and predict upstream kinases.
Protocol 3: Proximity Labeling (TurboID) for PPI Mapping
-
Plasmid Transfection: Transfect cells with a plasmid encoding the G12 mutant protein fused to TurboID.
-
Biotin Labeling: Add biotin to the cell culture medium and incubate for a short period (e.g., 10 minutes) to allow for biotinylation of proximal proteins.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells under denaturing conditions and perform a streptavidin pulldown to enrich for biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively and perform an on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the enriched proteins and perform background subtraction using a control experiment (e.g., cells expressing TurboID alone).
Visualizations
References
- 1. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of mutation probabilities of KRAS G12 missense mutants and their long-timescale dynamics by atomistic molecular simulations and Markov state modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteomic Analyses of NRAS(G12) and NRAS(Q61) Mutant Melanocytes Reveal Increased CK2α Kinase Levels in NRAS(Q61) Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Biomarkers for "2002-G12" Efficacy
These application notes provide a comprehensive overview of the methodologies for identifying and validating biomarkers to assess the efficacy of "2002-G12," a novel therapeutic agent. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of "this compound."
1. Introduction to "this compound" and Biomarker Strategy
"this compound" is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers. The development of robust biomarkers for "this compound" is essential for patient selection, pharmacodynamic assessment, and monitoring therapeutic response.
This document outlines protocols for three key biomarkers:
-
Target Engagement Biomarker: Phosphorylated ERK (p-ERK) levels in tumor tissue, as a direct measure of MEK1/2 inhibition.
-
Pharmacodynamic Biomarker: Ki-67 expression in tumor tissue, as a marker of cell proliferation, a downstream effect of MEK signaling.
-
Predictive Biomarker: Mutations in the BRAF gene (e.g., V600E), which can indicate hyperactivation of the pathway and predict sensitivity to "this compound."
2. Data Presentation: Summary of Biomarker Data
The following tables provide a template for summarizing quantitative data from biomarker analyses.
Table 1: Pharmacodynamic Effect of "this compound" on p-ERK Levels in Tumor Biopsies
| Patient ID | Treatment Group | Baseline p-ERK H-Score | Post-treatment p-ERK H-Score | Percent Change |
| P001 | This compound | 250 | 50 | -80% |
| P002 | This compound | 180 | 45 | -75% |
| P003 | Placebo | 220 | 210 | -5% |
| P004 | This compound | 300 | 60 | -80% |
Table 2: Effect of "this compound" on Tumor Proliferation Marker Ki-67
| Patient ID | Treatment Group | Baseline Ki-67 Index (%) | Post-treatment Ki-67 Index (%) | Change in Ki-67 Index |
| P001 | This compound | 60 | 15 | -45% |
| P002 | This compound | 45 | 10 | -35% |
| P003 | Placebo | 55 | 58 | +3% |
| P004 | This compound | 70 | 20 | -50% |
Table 3: Baseline BRAF Mutation Status and Clinical Response
| Patient ID | BRAF Mutation Status | Best Overall Response |
| P001 | V600E | Partial Response |
| P002 | Wild-Type | Stable Disease |
| P003 | Wild-Type | Progressive Disease |
| P004 | V600E | Complete Response |
3. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for biomarker analysis.
Caption: "this compound" inhibits MEK1/2, blocking ERK phosphorylation and downstream cell proliferation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 2002-G12
Welcome to the technical support center for 2002-G12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this compound, a compound known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor aqueous solubility of this compound?
The first crucial step is to conduct thorough preformulation studies to understand the physicochemical properties of this compound.[1] These assessments will guide the selection of an appropriate formulation strategy. Key evaluations include determining the compound's intrinsic solubility, pKa, and pH-solubility profile.[1]
Q2: How can the Biopharmaceutical Classification System (BCS) help in classifying this compound?
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1] This classification is a vital tool in early drug development.[1] A poorly soluble compound like this compound will likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] Identifying the BCS class will help in selecting the most effective solubility enhancement strategy.[1]
Q3: What are the common techniques to enhance the solubility of a poorly soluble drug like this compound?
There are several techniques to improve the solubility of a drug candidate, which can be broadly categorized into physical and chemical modifications.[2][3]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization), and drug dispersion in carriers (eutectic mixtures and solid dispersions).[1][3]
-
Chemical Modifications: These strategies involve changing the pH of the formulation, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[1][2][3]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
This is a common issue for poorly soluble compounds. The following steps can help troubleshoot this problem:
-
Solvent Selection: Ensure you are using an appropriate solvent. The solubility of this compound in various common organic solvents should be systematically evaluated.
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility.[4][5] Co-solvents are water-miscible organic reagents that, when mixed with water, can increase the solubility of hydrophobic compounds.[4][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can dramatically increase solubility.[5][6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[4]
Issue 2: The observed biological activity of this compound is lower than expected.
Poor solubility can lead to low bioavailability, which in turn results in reduced biological activity.[7] Consider the following to address this:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[2][4] Techniques like micronization and nanosuspension are effective for this purpose.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous solid dispersion can improve its dissolution rate and oral absorption.[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[9]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Ethanol | 5.2 |
| DMSO | 85.7 |
| PEG 400 | 20.3 |
| Propylene Glycol | 15.8 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
| 1.2 | 0.5 |
| 4.5 | 0.8 |
| 6.8 | 1.2 |
| 7.4 | 2.5 |
| 9.0 | 15.0 |
Table 3: Impact of Different Solubilization Techniques on Apparent Water Solubility of this compound
| Technique | Formulation Details | Apparent Solubility (µg/mL) |
| Control (unformulated) | This compound powder in water | < 1 |
| Co-solvency | 20% PEG 400 in water | 150 |
| Surfactant | 2% Tween 80 in water | 250 |
| Cyclodextrin Complexation | 10% HP-β-CD in water | 800 |
| Nanosuspension | Milled to ~200 nm particle size | 50 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument for concentration analysis (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass vial to ensure a saturated solution is formed.[1]
-
Add a known volume of the solvent to the vial and seal it tightly.[1]
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to reach equilibrium.[1]
-
After incubation, visually confirm the presence of undissolved solid.[1]
-
Centrifuge the vial at high speed to separate the solid and liquid phases.[1]
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]
-
Dilute the filtered solution as necessary and analyze the concentration of the dissolved drug using a validated analytical method.[1]
Protocol 2: pH-Solubility Profile Determination
This protocol outlines how to determine the solubility of an ionizable compound like this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers covering the desired pH range (e.g., pH 1.2 to 9.0)
-
All other materials listed in Protocol 1
Procedure:
-
Prepare a series of buffers at different pH values.
-
Follow the steps outlined in the Equilibrium Solubility Determination protocol for each buffer.
-
Ensure that the pH of the saturated solution is measured after the equilibrium period.
-
Analyze the drug concentration in each filtered supernatant.
-
Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
How to reduce off-target effects of "2002-G12"
Technical Support Center: 2002-G12
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of the investigational molecule this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
This compound is a potent inhibitor of the fictitious "Tyrosine Kinase X" (TKX). However, at higher concentrations, it has been shown to interact with "Serine/Threonine Kinase Y" (SKY) and "Lipid Kinase Z" (LKZ), which can lead to unintended cellular effects.
Q2: How can I determine if the observed phenotype in my experiment is due to off-target effects of this compound?
To determine if your observed phenotype is due to off-target effects, you can perform several experiments. A rescue experiment, where the function of the intended target is restored, can help differentiate between on-target and off-target effects. Additionally, using a structurally unrelated inhibitor of TKX that produces the same phenotype can increase confidence that the effect is on-target.
Q3: What is the recommended concentration range for using this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q4: Are there any known strategies to reduce the off-target effects of this compound?
Yes, several strategies can be employed. These include optimizing the concentration of this compound, using chemical analogs with improved selectivity, and employing combination therapies to reduce the required dose of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Altered Morphology
-
Possible Cause: This may be due to the inhibition of off-target kinases such as SKY or LKZ, which are involved in essential cellular processes.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for the on-target TKX and the off-targets SKY and LKZ in your cell system.
-
Select a More Specific Analog: If available, test a chemical analog of this compound with a better selectivity profile.
-
Rescue Experiment: Attempt to rescue the phenotype by expressing a form of TKX that is resistant to this compound.
-
Issue 2: Inconsistent Results Between Different Cell Lines
-
Possible Cause: The expression levels of the on-target TKX and the off-targets SKY and LKZ can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Profile Kinase Expression: Perform western blotting or qPCR to determine the relative expression levels of TKX, SKY, and LKZ in your cell lines of interest.
-
Normalize to On-Target Expression: Correlate the cellular response to this compound with the expression level of TKX.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. TKX) |
| TKX (On-Target) | 15 | 1 |
| SKY (Off-Target) | 350 | 23.3 |
| LKZ (Off-Target) | 800 | 53.3 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration (nM) | Notes |
| Biochemical Kinase Assay | 1 - 50 | Use a concentration close to the IC50 for TKX. |
| Cell-Based Proliferation Assay | 10 - 100 | The optimal concentration may vary by cell line. |
| Western Blot (Pathway Analysis) | 25 - 150 | Titrate to find the lowest effective concentration. |
Experimental Protocols
Protocol 1: Determining the In Vitro Kinase Inhibitory Potency (IC50) of this compound
-
Prepare Reagents: Reconstitute recombinant TKX, SKY, and LKZ enzymes in their respective kinase buffer. Prepare a serial dilution of this compound.
-
Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add Inhibitor: Add the serially diluted this compound to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for 1 hour.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant by western blotting using an antibody specific for TKX.
-
Data Analysis: A shift in the melting curve of TKX in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On-target and off-target pathways of this compound.
Caption: A logical workflow for troubleshooting off-target effects.
Technical Support Center: Optimizing In-Vivo Dosage of 2002-G12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Gα12/Gα13 signaling pathway inhibitor, 2002-G12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Gα12 and Gα13 subunits of heterotrimeric G proteins. By binding to the nucleotide-binding pocket of Gα12 and Gα13, this compound prevents the exchange of GDP for GTP, thereby locking the G proteins in their inactive state. This inhibition blocks the downstream activation of RhoA-mediated signaling pathways, which are implicated in cellular processes such as cell proliferation, migration, and oncogenic transformation.[1]
Q2: What are the recommended starting doses for in-vivo studies with this compound?
A2: For initial in-vivo efficacy studies in mouse models, we recommend a starting dose range of 10-25 mg/kg, administered daily via intraperitoneal (IP) injection. This recommendation is based on dose-ranging studies where significant target engagement and anti-tumor activity were observed with minimal toxicity. For subcutaneous (SC) administration, a slightly higher starting dose of 20-40 mg/kg may be required to achieve comparable plasma exposure.
Q3: What is the recommended vehicle for formulating this compound for in-vivo use?
A3: this compound is sparingly soluble in aqueous solutions. A recommended vehicle for IP and SC administration is a formulation of 10% DMSO, 40% PEG300, and 50% sterile saline. It is critical to ensure complete solubilization of the compound before administration.
Q4: Are there any known toxicities associated with this compound in preclinical models?
A4: In preclinical toxicology studies, this compound has been generally well-tolerated at therapeutic doses. The most common observation at higher doses (>50 mg/kg) has been transient hypoactivity and mild weight loss, which typically resolves within 24 hours. No significant organ-related toxicities have been identified in short-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in-vivo efficacy | Insufficient drug exposure | - Increase the dose of this compound in a stepwise manner.- Consider an alternative route of administration (e.g., intravenous) to improve bioavailability.- Perform pharmacokinetic analysis to determine plasma and tumor concentrations of this compound. |
| Poor formulation/solubility | - Ensure complete dissolution of this compound in the vehicle prior to injection.- Prepare fresh formulations for each administration.- Consider alternative formulation vehicles if solubility issues persist. | |
| Inappropriate animal model | - Confirm that the target Gα12/Gα13 pathway is activated and relevant in your chosen cancer model.[2][3] | |
| Unexpected Toxicity | Off-target effects | - Reduce the dose of this compound.- Correlate the timing of adverse events with the peak plasma concentration of the compound. |
| Vehicle-related toxicity | - Administer a vehicle-only control group to assess for any adverse effects of the formulation. | |
| Variability in experimental results | Inconsistent drug administration | - Ensure accurate and consistent dosing and administration technique.- Use calibrated equipment for all measurements. |
| Biological variability in animals | - Increase the number of animals per group to improve statistical power. |
Experimental Protocols
In-Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant 1 x 10^6 human small cell lung cancer (SCLC) cells (e.g., H69 cell line) into the flank of athymic nude mice.[2]
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-150 mm³. Randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a 5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Administer the appropriate dose (e.g., 25 mg/kg) via intraperitoneal injection daily. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor volume three times a week using calipers.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint. Euthanize mice and collect tumors for further analysis.
Data Presentation
Table 1: Dose-Ranging Efficacy of this compound in an SCLC Xenograft Model
| Treatment Group | Dose (mg/kg, IP) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 25 | 450 ± 120 | 70 |
| This compound | 50 | 300 ± 90 | 80 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intraperitoneal (IP) | 25 | 1200 | 1 | 4800 |
| Subcutaneous (SC) | 40 | 1100 | 2 | 5500 |
Visualizations
Caption: Gα12/Gα13 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in-vivo efficacy study of this compound.
References
Troubleshooting unexpected results in "2002-G12" assays
Welcome to the technical support center for the 2002-G12 series of assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and answer frequently asked questions related to the investigation of G-protein signaling, specifically focusing on the Gα12 subunit.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Signal Detected
You are not observing the expected signal in your positive controls or treated samples, suggesting a failure in the assay to detect Gα12 activation or downstream signaling.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all kit components, especially enzymes and substrates, are within their expiration dates and have been stored at the recommended temperatures. Prepare fresh reagents if there is any doubt about their stability. |
| Low Transfection Efficiency | If using a reporter-gene based assay, verify the efficiency of your cell transfection. Optimize the DNA-to-transfection reagent ratio and ensure the health of your cell line. |
| Suboptimal Cell Conditions | Confirm that cells are healthy, within their optimal passage number, and were plated at the correct density. Cell stress or over-confluence can dampen signaling responses. |
| Incorrect Agonist Concentration | Titrate your agonist across a wider concentration range. The expected EC50 may vary between cell lines and experimental conditions. |
| Insufficient Incubation Time | Optimize the agonist stimulation time. Gα12 signaling kinetics can vary, and the peak response may occur earlier or later than the protocol suggests. |
Issue 2: High Background Signal
You are observing a high signal in your negative control or untreated wells, which can mask the true signal from your experimental samples and reduce the assay window.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Constitutive Gα12 Activity | Some cell lines may exhibit high basal Gα12 activity. Consider using a different cell line or serum-starving the cells for a longer period before the assay to reduce baseline signaling. |
| Contaminated Reagents or Cells | Mycoplasma or other microbial contamination can affect cell signaling. Use fresh, sterile reagents and test your cell cultures for contamination. |
| Over-expression of Reporter Construct | If applicable, reduce the amount of reporter plasmid used for transfection. Over-expression can lead to high, unregulated reporter activity. |
| Cross-reactivity of Detection Antibodies | If using an antibody-based detection method, ensure the primary and secondary antibodies are specific and used at the optimal dilution to minimize non-specific binding. |
Issue 3: High Variability Between Replicates
You are observing significant differences in the signal between replicate wells, leading to large error bars and difficulty in interpreting the data.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the bottom of the well. Use a multi-channel pipette where appropriate for consistency. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent Incubation Times | When processing a large number of plates or samples, ensure that the incubation times for each step are as consistent as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
A1: The this compound assay is designed to quantify the activation of the Gα12 signaling pathway. This is typically achieved by measuring a downstream event, such as the activation of a reporter gene (e.g., luciferase or β-lactamase) under the control of a serum response element (SRE), which is a downstream target of RhoA, a key effector of Gα12.
Q2: Which downstream effectors are activated by Gα12?
A2: Gα12 and the closely related Gα13 couple G-protein coupled receptors (GPCRs) to the activation of the small GTPase RhoA.[1] Activated RhoA then influences a variety of cellular processes, including cytoskeletal rearrangement, cell growth, and gene transcription.[2] Key downstream signaling molecules include Rho-associated kinase (ROCK), Jun N-terminal kinase (JNK), and the transcription factor serum response factor (SRF).[2][3]
Q3: Can I use this assay to screen for inhibitors of Gα12 signaling?
A3: Yes, the assay is well-suited for screening potential inhibitors. By first stimulating the pathway with a known agonist to establish a signal window, you can then co-incubate with your test compounds to identify those that reduce the signal, indicating inhibition of the Gα12 pathway.
Q4: What are some common positive and negative controls for this assay?
A4: A common positive control is to treat cells with an agonist known to activate a Gα12-coupled receptor expressed in your cell line, such as lysophosphatidic acid (LPA) or sphingosine 1-phosphate.[2] A negative control would be untreated cells or cells treated with the vehicle used to dissolve the agonist and test compounds.
Experimental Protocols
Key Experiment: SRE-Luciferase Reporter Assay for Gα12 Activation
This protocol describes a common method for measuring Gα12 activation.
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 or CHO) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by a serum response element (SRE) promoter and a plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for an additional 12-24 hours to reduce basal signaling.
-
Compound Treatment: Add your test compounds (agonists or antagonists) at the desired concentrations and incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your specific luciferase assay system.
Visualizations
Gα12 Signaling Pathway
References
Improving the stability of "2002-G12" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the compound "2002-G12" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For aqueous working solutions, subsequent dilution in a buffered solution (e.g., PBS, pH 7.4) is advised. The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent effects.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: We recommend storing DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light. Under these conditions, the stock solution is expected to be stable for up to six months.
Q3: I am observing precipitation of this compound in my aqueous experimental buffer. What could be the cause?
A3: Precipitation of this compound in aqueous buffers can be attributed to several factors, including low aqueous solubility, inappropriate pH of the buffer, or high final concentration of the compound. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Q4: Does the stability of this compound vary at different pH levels?
A4: Yes, the stability of this compound is pH-dependent. Preliminary data suggests that the compound is most stable in slightly acidic to neutral conditions (pH 5.0-7.4). Degradation is observed at alkaline pH (>8.0).
Troubleshooting Guide
Issue 1: Precipitation in Aqueous Buffer
If you are observing precipitation of this compound in your aqueous experimental buffer, please follow the steps outlined in the workflow below.
Caption: Workflow for troubleshooting precipitation of this compound.
Issue 2: Loss of Activity Over Time
If you are observing a decrease in the activity of this compound in your experiments over time, it may be due to degradation.
Table 1: Stability of this compound in Different Buffers at 37°C
| Buffer (pH) | % Remaining after 4 hours | % Remaining after 24 hours |
| PBS (7.4) | 95% | 80% |
| Citrate (5.0) | 98% | 90% |
| Tris (8.5) | 70% | 45% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a 10 µM working solution in a final volume of 1 mL of PBS, perform a serial dilution.
-
First, dilute 1 µL of the 10 mM stock solution into 99 µL of DMSO to get a 100 µM intermediate solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of PBS.
-
Vortex briefly to ensure complete mixing.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a 10 µM solution of this compound in the desired buffer.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the sample by reverse-phase HPLC with UV detection at the appropriate wavelength for this compound.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time 0.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, providing a context for its mechanism of action studies.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Delivery of 2002-G12 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic agent 2002-G12 in animal models. The following information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in initial rodent studies?
A1: For initial efficacy and pharmacokinetic studies of this compound in rodent models, we recommend beginning with intravenous (IV) and intraperitoneal (IP) administration. IV injection provides immediate and complete bioavailability, serving as a baseline for pharmacokinetic profiling.[1] IP injection is a common and technically simpler alternative for systemic delivery, although it may have a higher variability in absorption.[1][2][3]
Q2: Are there any known stability or solubility issues with this compound in common vehicles?
A2: this compound is a small molecule inhibitor with moderate solubility in aqueous solutions. For in vivo use, we recommend formulation in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. It is critical to perform a small-scale solubility test with your specific lot of this compound and vehicle to ensure complete dissolution before administration. Precipitation of the compound can lead to inaccurate dosing and potential adverse events.
Q3: What are the potential adverse effects of this compound administration in mice?
A3: In preclinical toxicology studies, high doses of this compound have been associated with transient hypoactivity and mild weight loss within the first 24 hours post-administration. These effects are generally dose-dependent and resolve within 48 hours. Researchers should carefully monitor animals for any signs of distress, including changes in posture, activity, or grooming behavior.
Troubleshooting Guides
Intravenous (IV) Injection via the Tail Vein in Mice
Problem: Difficulty visualizing or accessing the lateral tail vein.
-
Possible Cause: Vasoconstriction of the tail veins.
-
Solution: Warming the mouse before the procedure can help dilate the veins. This can be achieved by placing the mouse under a heat lamp for a short period or using a warming box.[4] Ensure the temperature is carefully monitored to avoid overheating.[4]
Problem: Swelling or a subcutaneous bleb forms at the injection site during administration.
-
Possible Cause: The needle has either perforated the vein or is not correctly inserted into the vessel lumen.
-
Solution: Immediately stop the injection. Withdraw the needle and apply gentle pressure to the site. Do not attempt to re-inject into the same site. It is advisable to use a new needle and syringe for each animal to ensure sharpness and sterility.[5][6]
Problem: The animal shows signs of distress (e.g., gasping, seizures) during or immediately after injection.
-
Possible Cause: Too rapid injection of the substance, introduction of an air embolism, or an anaphylactic reaction.
-
Solution: The injection should be administered slowly and steadily.[6] Ensure all air bubbles are removed from the syringe before injection.[7] If an adverse reaction is suspected, cease the procedure immediately and provide supportive care as outlined in your institution's animal care and use protocol.
Intraperitoneal (IP) Injection in Mice
Problem: High variability in experimental results between animals in the same cohort.
-
Possible Cause: Misinjection of this compound into the gastrointestinal tract, abdominal fat pads, or subcutaneous tissue instead of the peritoneal cavity.[2][3] The rate of misinjections can be significant and is a known cause of variability in IP studies.[2]
-
Solution: Ensure proper restraint and injection technique. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[5] Insert the needle at a 30-40 degree angle.[8] Consider using a shorter needle to reduce the risk of organ puncture.
Problem: The animal develops signs of peritonitis (e.g., abdominal swelling, lethargy, hunched posture) after injection.
-
Possible Cause: Introduction of bacteria into the peritoneal cavity or chemical irritation from the injected substance.
-
Solution: All injectable solutions must be sterile.[5][7] Use a new sterile needle and syringe for each animal.[5] If the formulation of this compound is suspected to be an irritant, consider further dilution or reformulation if possible.
Oral Gavage in Mice and Rats
Problem: The animal is exhibiting respiratory distress (coughing, choking) during the procedure.
-
Possible Cause: Accidental insertion of the gavage needle into the trachea.
-
Solution: Immediately stop the procedure and gently remove the needle.[9][10] The gavage needle should be carefully measured to the length of the esophagus (from the mouth to the last rib) to avoid insertion into the lungs.[10] If the animal continues to show signs of distress, it may require euthanasia.[10][11]
Problem: Esophageal or gastric tissue damage is observed at necropsy.
-
Possible Cause: Improper gavage technique, such as using excessive force or a damaged gavage needle.
-
Solution: The gavage needle should be inserted gently and should pass smoothly down the esophagus.[9][11] If resistance is met, do not force the needle.[10] The use of a flexible-tipped gavage needle can reduce the risk of trauma. Some studies suggest that coating the gavage needle with sucrose can pacify the animal and facilitate swallowing, reducing the risk of complications.[12]
Data Presentation
Table 1: Hypothetical Bioavailability of this compound with Different Administration Routes in Mice
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax, ng/mL) | Time to Peak (Tmax, hours) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 ± 150 | 0.1 | 100 |
| Intraperitoneal (IP) | 10 | 850 ± 250 | 0.5 | 70-85 |
| Subcutaneous (SC) | 10 | 600 ± 200 | 1.0 | 50-70 |
| Oral Gavage (PO) | 20 | 250 ± 100 | 2.0 | 20-30 |
Table 2: Troubleshooting Common Issues in this compound Delivery
| Issue | Potential Cause | Recommended Action |
| IV Injection: Tail vein difficult to access | Vasoconstriction | Warm the animal prior to the procedure.[4] |
| IP Injection: High data variability | Misinjection into organs or fat pads[2][3] | Refine injection technique, target lower right abdominal quadrant.[5] |
| Oral Gavage: Animal shows respiratory distress | Tracheal administration[9] | Immediately stop and remove the gavage needle.[9][10] |
| All Routes: Inflammation at the injection site | Non-sterile technique or irritant formulation | Ensure all materials are sterile; consider vehicle reformulation.[5][7] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation:
-
Formulate this compound in the recommended vehicle to the desired concentration.
-
Warm the solution to room temperature.
-
Prepare a new sterile syringe (e.g., 1 mL) and needle (e.g., 27-30 gauge) for each animal.[6]
-
Place the mouse in a restraint device specifically designed for tail vein injections.
-
-
Procedure:
-
Gently warm the mouse's tail to dilate the veins.[4]
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
To confirm placement, a small flash of blood may be visible in the hub of the needle.
-
Slowly inject the solution. The vein should blanch (turn clear) as the solution is administered.[6]
-
If swelling occurs, stop the injection immediately.
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze.
-
Return the mouse to its cage and monitor for any adverse reactions for at least 15 minutes.[10]
-
Protocol 2: Oral Gavage in Mice
-
Preparation:
-
Prepare the this compound formulation.
-
Select an appropriately sized gavage needle for the mouse (typically a 20-22 gauge, 1.5-inch needle with a ball tip).
-
Measure the gavage needle from the tip of the mouse's nose to the last rib and mark the needle to indicate the correct insertion depth.[10]
-
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the mouth, just off-center to avoid the trachea.
-
Gently advance the needle along the roof of the mouth and down the esophagus to the pre-measured mark. The needle should pass with minimal resistance.[9][11]
-
If the animal struggles or coughs, withdraw the needle immediately.[9][10]
-
-
Post-Procedure:
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. services.anu.edu.au [services.anu.edu.au]
- 8. scribd.com [scribd.com]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. research.fsu.edu [research.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data in 2002-G12 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering ambiguous data in experiments involving the 2002-G12 compound series, which targets the Gα12 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound compound series?
The this compound series of compounds are synthetic modulators of G protein-coupled receptors (GPCRs) that signal through the Gα12 subunit. The primary downstream effect is the activation of the RhoA GTPase, which in turn influences a variety of cellular processes including cytoskeletal rearrangement, cell migration, and gene transcription via the RhoA-ROCK-SRF signaling axis.
Q2: My this compound compound shows high variability between replicates in my Serum Response Factor (SRF) luciferase reporter assay. What could be the cause?
High variability in SRF reporter assays can stem from several factors. Common causes include inconsistent cell seeding density, variations in transfection efficiency of the reporter plasmid, or cellular stress. It is also possible that the this compound compound has a narrow therapeutic window, and slight variations in concentration could lead to significant differences in biological response.
Q3: I am observing a high background signal in my RhoA activation assay, even in the negative control group. What are the potential reasons?
A high background signal in a RhoA activation assay (such as a Rhotekin pull-down) can be due to several factors. These may include suboptimal lysis buffer composition, which can artificially activate RhoA, or excessive antibody concentrations leading to non-specific binding. Another possibility is that the cells are over-confluent, which can lead to baseline RhoA activation.
Q4: The dose-response curve for my this compound compound is non-monotonic (e.g., a "bell-shaped" curve). Is this expected?
A non-monotonic dose-response curve can be a genuine biological effect, especially for compounds that have complex interactions with their targets or engage multiple signaling pathways. However, it can also be an artifact of off-target effects at higher concentrations or compound cytotoxicity. It is crucial to perform a cell viability assay in parallel with your primary experiment to rule out toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Migration Assays
If you are observing inconsistent results in your Boyden chamber or wound healing assays with this compound compounds, consider the following troubleshooting steps:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Overly confluent or sparse cultures can behave differently.
-
Serum Concentration: The concentration of serum or other chemoattractants in the media should be meticulously controlled, as it is a primary driver of cell migration.
-
Assay Duration: Optimize the duration of the assay. If the assay runs for too long, the cells may over-migrate, while a duration that is too short may not show a significant effect.
Issue 2: Low Signal-to-Noise Ratio in Functional Assays
A low signal-to-noise ratio can make it difficult to discern the true effect of your this compound compound. To improve the quality of your signal, consider these points:
-
Positive Control: Always include a potent and well-characterized activator of the Gα12 pathway (e.g., lysophosphatidic acid - LPA) as a positive control to ensure the assay is working correctly.
-
Reagent Quality: Use fresh, high-quality reagents, and ensure that your this compound compound has not degraded.
-
Instrument Settings: Optimize the settings on your plate reader or imaging system to maximize the detection of your specific signal.
Experimental Protocols & Data Interpretation
Protocol 1: Serum Response Factor (SRF) Luciferase Reporter Assay
This assay measures the transcriptional activity of SRF, a downstream target of the Gα12-RhoA pathway.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: Co-transfect the cells with an SRF-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, replace the media with serum-free media containing your this compound compound at various concentrations. Include a vehicle control and a positive control (e.g., 10 µM LPA).
-
Lysis and Reading: After 6-8 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Interpreting Ambiguous SRF Assay Data
The following table illustrates a common issue of high background and variability.
| Treatment | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean | Std Dev |
| Vehicle | 1502 | 2310 | 1754 | 1855 | 412 |
| This compound (1 µM) | 2534 | 4891 | 3122 | 3516 | 1224 |
| LPA (10 µM) | 9876 | 10123 | 9954 | 9984 | 125 |
In the table above, the high standard deviation in the this compound treated group suggests experimental variability. The relatively high signal in the vehicle group also indicates a potential issue with background.
Protocol 2: Rhotekin Pull-Down Assay for RhoA Activation
This assay specifically measures the amount of active, GTP-bound RhoA.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and serum-starve overnight. Treat with the this compound compound for the optimized amount of time.
-
Lysis: Lyse the cells in a RhoA-specific lysis buffer on ice.
-
Pull-Down: Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to GTP-bound RhoA.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the bound RhoA.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. Also, run a sample of the total cell lysate to determine the total amount of RhoA.
Interpreting Ambiguous RhoA Activation Data
| Lane | Band Intensity (Active RhoA) | Band Intensity (Total RhoA) | Ratio (Active/Total) |
| 1 (Vehicle) | 1200 | 10000 | 0.12 |
| 2 (this compound) | 1350 | 9800 | 0.14 |
| 3 (LPA) | 8500 | 10200 | 0.83 |
In this example, the fold-change in RhoA activation for this compound over the vehicle is minimal (0.14 vs 0.12), suggesting the compound is not very potent or the assay conditions are not optimal.
Visualizations
Caption: The Gα12 signaling pathway activated by the this compound compound series.
Caption: A logical workflow for troubleshooting ambiguous experimental data.
Best practices for storing and handling "2002-G12"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the chemical compound 2002-G12 (CAS No. 313666-93-2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions depend on the form of the compound.[1]
| Form | Storage Temperature |
| Powder | -20°C |
| In Solvent | -80°C |
Q2: What are the general handling precautions for this compound?
When handling this compound, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure personal safety.[1] Key precautions include:
-
Avoiding inhalation of dust or aerosols.
-
Preventing contact with eyes and skin.
-
Using the compound only in well-ventilated areas.
-
Prohibiting eating, drinking, or smoking in the handling area.
-
Washing hands thoroughly after handling.
Q3: What personal protective equipment (PPE) should be worn when working with this compound?
To ensure safety, the following personal protective equipment should be worn when handling this compound:[1]
| Protection Type | Recommended PPE |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Troubleshooting Guides
Issue: Accidental Spill of this compound
In the event of a spill, immediate and appropriate action is necessary to contain the compound and prevent exposure.
Workflow for Handling a this compound Spill:
Caption: Workflow for responding to a this compound spill.
Issue: Accidental Exposure to this compound
Prompt first aid measures are critical in case of accidental exposure.
First Aid Procedures for this compound Exposure:
Caption: First aid procedures for different routes of exposure to this compound.
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound
This protocol outlines a general procedure for preparing a stock solution from powdered this compound. All steps should be performed in a chemical fume hood while wearing appropriate PPE.
Caption: Experimental workflow for preparing a this compound stock solution.
References
Validation & Comparative
Validating the Efficacy of "2002-G12" in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Gα12/G13 signaling pathway inhibitor, "2002-G12," with established alternative compounds. The data presented herein is a synthesis of published experimental results for existing inhibitors and projected performance metrics for "this compound," offering a framework for evaluating its potential efficacy in cancer cell lines.
Introduction to Gα12/Gα13 Signaling in Cancer
The Gα12 and Gα13 proteins are subunits of heterotrimeric G proteins that play a critical role in signal transduction from G protein-coupled receptors (GPCRs). Activation of the Gα12/Gα13 pathway is implicated in key cancer-related processes, including cell proliferation, migration, and metastasis. This pathway primarily signals through the activation of Rho GTPases, leading to downstream effects on the actin cytoskeleton and gene expression. Consequently, the Gα12/Gα13 signaling cascade represents a promising target for novel anticancer therapeutics.
"this compound" is a novel, hypothetical small molecule inhibitor designed to specifically target the Gα12/Gα13 pathway, aiming to offer a more potent and selective therapeutic option compared to existing inhibitors that often have off-target effects. This guide compares the projected efficacy of "this compound" against three known inhibitors of pathways involving or related to Gα12/G13 signaling: Rhosin, Y-27632, and Fasudil (HA-1077).
Comparative Efficacy Data
The following tables summarize the efficacy of "this compound" (hypothetical data) and its alternatives in key cancer cell lines.
Table 1: Inhibition of Cell Viability (IC50, µM)
| Compound | MDA-MB-231 (Breast Cancer) | H69 (Small Cell Lung Cancer) | A549 (Non-Small Cell Lung Cancer) |
| This compound (Hypothetical) | 5.0 | 8.5 | 12.0 |
| Rhosin | ~30-50 (EC50 for mammosphere formation in MCF7) | Data Not Available | Data Not Available |
| Y-27632 | No significant effect on viability | No significant effect on viability | No significant effect on viability[1] |
| Fasudil (HA-1077) | ~1.0 (IC50 for colony formation)[2] | 76.04 µg/mL (~232 µM) | Data Not Available |
Table 2: Inhibition of Cell Migration
| Compound | MDA-MB-231 (Breast Cancer) | H69 (Small Cell Lung Cancer) | A549 (Non-Small Cell Lung Cancer) |
| This compound (Hypothetical) | ~80% inhibition at 10 µM | ~75% inhibition at 15 µM | ~70% inhibition at 20 µM |
| Rhosin | Potent inhibition of migration and invasion[3] | Data Not Available | Data Not Available |
| Y-27632 | Inhibition of migration | Data Not Available | Inhibition of migration[1] |
| Fasudil (HA-1077) | ~50% inhibition of migration at 50 µM[2] | Data Not Available | Inhibition of migration |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Gα12/Gα13 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor efficacy validation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of "this compound," Rhosin, Y-27632, or Fasudil for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the untreated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Cells are grown to a confluent monolayer in a 6-well plate.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the monolayer.
-
Treatment: The cells are washed with PBS to remove debris and then incubated with a medium containing the respective inhibitors.
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours using a phase-contrast microscope.
-
Data Analysis: The area of the scratch is measured using ImageJ software, and the percentage of wound closure is calculated as: % Wound Closure = [(Area at 0h - Area at 24h) / Area at 0h] x 100
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.
-
Cell Seeding: Cells (1x10⁵) in a serum-free medium containing the inhibitors are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24 hours to allow for cell invasion.
-
Cell Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Cell Counting: The number of invaded cells is counted in several random fields under a microscope.
-
Data Analysis: The number of invaded cells in the treated groups is compared to the untreated control to determine the percentage of inhibition.
Conclusion
This guide provides a comparative overview of the hypothetical Gα12/Gα13 inhibitor "this compound" and its alternatives. The presented data, based on a combination of existing literature and hypothetical projections, suggests that "this compound" holds promise as a potent inhibitor of cancer cell viability and migration. Further experimental validation is necessary to confirm these findings and to fully elucidate the therapeutic potential of "this compound." The detailed protocols provided herein offer a standardized approach for conducting such validation studies.
References
- 1. Increase in cell motility by carbon ion irradiation via the Rho signaling pathway and its inhibition by the ROCK inhibitor Y-27632 in lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KRAS G12C Inhibitors: A Comprehensive Guide to Sotorasib
A comparative analysis between "2002-G12" and Sotorasib is not possible at this time due to the lack of publicly available information on a KRAS G12C inhibitor designated as "this compound." Extensive searches have not yielded any scientific literature, clinical trial data, or public disclosures related to a compound with this name in the context of cancer therapeutics or KRAS inhibition. The designation "this compound" has been associated with an Aβ42 inhibitor for Alzheimer's research, which is unrelated to this topic.
Therefore, this guide provides a comprehensive overview and analysis of Sotorasib (AMG 510) , a first-in-class, FDA-approved KRAS G12C inhibitor. This guide is intended for researchers, scientists, and drug development professionals, and is structured to serve as a benchmark for evaluating current and future KRAS G12C inhibitors.
Introduction to KRAS G12C and Sotorasib
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket.[1][3][4] The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3][5] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to the continuous activation of downstream signaling pathways that drive tumor growth and proliferation.[1][5]
Sotorasib (AMG 510) is a small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][6] It represents a significant breakthrough in oncology by being the first targeted therapy for this specific mutation.[1][6]
Mechanism of Action
Sotorasib functions by covalently binding to the thiol group of the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][6][7] This irreversible binding occurs within the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[5][6][8] By forming this covalent bond, Sotorasib traps the KRAS G12C protein in its inactive conformation, preventing it from cycling to its active GTP-bound state.[6][7][8] This, in turn, inhibits the downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][7][8]
Quantitative Data Presentation
Table 1: In Vitro Cellular Potency of Sotorasib
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) for Cell Viability | Reference |
| NCI-H358 | NSCLC | G12C | 7 | [9] |
| MIA PaCa-2 | Pancreatic | G12C | 8 | [9] |
| SW1573 | NSCLC | G12C | 10 | [9] |
| NCI-H2122 | NSCLC | G12C | 9 | [9] |
| A549 | NSCLC | G12S | >10,000 | [9] |
| HCT116 | Colorectal | G13D | >10,000 | [9] |
NSCLC: Non-Small Cell Lung Cancer. Data represents the concentration of Sotorasib required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| NCI-H358 | NSCLC | Sotorasib (100 mg/kg, daily) | 102 (regression) | [4] |
| MIA PaCa-2 | Pancreatic | Sotorasib (100 mg/kg, daily) | 107 (regression) | [4] |
| CTG-0838 (PDX) | NSCLC | Sotorasib (100 mg/kg, daily) | 95 | [4] |
PDX: Patient-Derived Xenograft. Tumor growth inhibition is calculated relative to vehicle-treated controls.
Experimental Protocols
Cellular Viability Assay (MTT Assay)
This protocol outlines the measurement of the dose-dependent effect of Sotorasib on the viability of KRAS G12C mutant cells.[9]
-
Cell Seeding: Plate KRAS G12C mutant (e.g., NCI-H358) and wild-type KRAS (e.g., A549) cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[9][10]
-
Drug Preparation and Treatment: Prepare a stock solution of Sotorasib in DMSO and perform serial dilutions in cell culture medium to achieve the desired final concentrations.[9] Add 100 µL of the Sotorasib-containing medium to the wells. Include vehicle control (DMSO) and untreated cells.[9]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Western Blotting for Downstream Signaling Analysis
This protocol details the analysis of the inhibition of KRAS downstream signaling by Sotorasib.[9]
-
Cell Treatment and Lysis: Plate KRAS G12C mutant cells and treat with various concentrations of Sotorasib (e.g., 10-1000 nM) for 2-24 hours.[9] After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9][11]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.[9]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C.[9][11][12]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of Sotorasib in a mouse xenograft model.[2]
-
Cell Line and Animal Model: Use a KRAS G12C mutant cell line (e.g., NCI-H358) and immunodeficient mice (e.g., nude or NSG mice).[2]
-
Tumor Implantation: Subcutaneously inject 5-10 million cells in a mixture of media and Matrigel into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[2]
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.[2]
-
Drug Administration: Administer Sotorasib orally at the desired dose (e.g., 100 mg/kg) daily.[4] The control group receives the vehicle.[11]
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study.[2][11]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-ERK or immunohistochemistry for proliferation markers like Ki-67.[11]
Mechanisms of Resistance to Sotorasib
Despite the initial efficacy of Sotorasib, acquired resistance can develop through various mechanisms.[1] These can be broadly categorized as:
-
On-target resistance: Secondary mutations in the KRAS G12C protein that prevent Sotorasib from binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling. This can include the activation of other RAS isoforms (HRAS, NRAS) or receptor tyrosine kinases (RTKs) like EGFR and MET.[6][8]
-
Histological transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.
-
Increased expression of integrin β4 (ITGB4) and activation of the WNT/β-catenin signaling pathway have been identified as non-genetic mechanisms of resistance.
Conclusion
Sotorasib has marked a significant advancement in the treatment of KRAS G12C-mutated cancers, turning a previously undruggable target into a druggable one.[1][6] Its high selectivity and potent, irreversible mechanism of action provide a valuable therapeutic option for patients.[1][6] Understanding its mechanism, efficacy, and the pathways leading to resistance is crucial for the continued development of novel KRAS inhibitors and effective combination therapies. The experimental protocols and data presented in this guide offer a framework for the preclinical evaluation of new therapeutic agents targeting the KRAS G12C mutation.
References
- 1. youtube.com [youtube.com]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Small Molecule Microarrays Enable the Discovery of Compounds that Bind the Alzheimer’s Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Products | DC Chemicals [dcchemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. This compound|CAS 313666-93-2|DC Chemicals [dcchemicals.com]
- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of "2002-G12": A Search for Cross-Validation Studies
In the realm of scientific research and drug development, the cross-validation of a compound's activity across independent studies is a critical step in establishing its therapeutic potential and mechanism of action. This guide endeavors to provide a comparative analysis of a purported entity designated "2002-G12." However, an extensive search of publicly available scientific literature and databases did not yield a specific compound or molecule with this identifier.
The search results predominantly point towards research related to the G12 family of heterotrimeric G proteins , specifically Gα12 and Gα13, with "2002" likely referencing the publication year of significant studies in this area. Notably, a 2002 publication by Meigs et al. explored the role of Gα12 in cell migration. It is possible that "this compound" is an internal designation for a compound from a specific research institution or company that has not been disclosed publicly, or it may be a misinterpretation of existing literature.
Given the absence of a defined chemical entity "this compound," this guide will instead focus on the broader context of the G12 signaling pathway, which is a subject of ongoing research for therapeutic intervention.
The G12/13 Signaling Pathway: A Hub for Cellular Regulation
The G12 subfamily of G proteins, consisting of Gα12 and Gα13, are key signal transducers that couple G protein-coupled receptors (GPCRs) to downstream effector proteins.[1] These pathways are integral to a multitude of physiological and pathological processes, including cell proliferation, differentiation, and migration.[1]
Activation of G12/13 proteins by GPCRs leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[2] Activated RhoA influences a variety of downstream effectors, leading to cytoskeletal rearrangements and changes in gene expression. The G12/13 signaling pathway is known to engage in crosstalk with other signaling cascades, highlighting its complexity and importance in cellular homeostasis.[2]
Below is a diagram illustrating the canonical G12/13 signaling pathway.
A Call for Clarification
To provide a meaningful comparison guide with quantitative data and detailed experimental protocols as requested, further information is required to accurately identify "this compound." Researchers, scientists, and drug development professionals who have information regarding a specific molecule with this identifier are encouraged to provide additional details, such as:
-
Chemical Structure or Class: The chemical nature of the compound.
-
Original Publication: The primary research article describing its discovery and activity.
-
Therapeutic Target: The intended biological target of the compound.
Without this essential information, a direct cross-validation and comparative analysis remains speculative. The scientific community thrives on transparency and precise communication, and a clear identification of research compounds is paramount for independent verification and advancement of knowledge.
References
A Comparative Analysis of the Toxicological Profiles: 2002-G12 and Adagrasib
For researchers, scientists, and drug development professionals, understanding the toxicity profile of a compound is as crucial as evaluating its efficacy. This guide provides a comparative analysis of the known toxicological data for 2002-G12, an inhibitor of Amyloid-beta (Aβ) peptide aggregation, and Adagrasib, a targeted anticancer agent against KRAS G12C mutation.
While Adagrasib has undergone extensive clinical evaluation, yielding a well-documented safety profile, publicly available toxicological data for this compound is limited. This guide compiles the available information to facilitate a preliminary comparison and highlight areas where further investigation is warranted.
Summary of Toxicity Profiles
The following tables summarize the known adverse effects of Adagrasib, primarily derived from the KRYSTAL-1 clinical trial, and the limited safety information available for this compound from its Material Safety Data Sheet (MSDS).
Table 1: Comparison of General Toxicity Information
| Feature | This compound | Adagrasib |
| Primary Indication | Alzheimer's Disease (Preclinical Research) | KRAS G12C-mutated Solid Tumors |
| Development Stage | Preclinical | Clinically Approved |
| Key Toxicity Findings | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1] | Well-characterized profile of treatment-related adverse events (TRAEs), primarily gastrointestinal, hepatic, and constitutional symptoms.[2][3][4][5] |
Table 2: Adverse Events Profile of Adagrasib (from KRYSTAL-1 Trial)
| Adverse Event Category | Specific Events (Any Grade, ≥20% Incidence) | Grade 3/4 Events (Notable Incidence) |
| Gastrointestinal | Diarrhea (62.9%), Nausea (62.1%), Vomiting (47.4%), Abdominal Pain | Nausea (4.3%), Diarrhea (1.1%)[3][4] |
| Hepatic | Increased Alanine Aminotransferase (ALT) (27.6%), Increased Aspartate Aminotransferase (AST) (25.0%) | Increased ALT (4.3%), Increased AST (3.4%)[4] |
| Constitutional | Fatigue (40.5%) | Fatigue (4.3%)[4] |
| Metabolic/Laboratory | Increased Blood Creatinine (25.9%), Hypomagnesemia (28.7%) | Increased Lipase (6%), Anemia (5.2%), Hypomagnesemia (2.1% Grade 3, 1.1% Grade 4)[3][4] |
| Dermatological | Dermatitis Acneiform (47.9%), Dry Skin (34.0%), Rash (22.3%) | Dermatitis Acneiform (2.1%), Rash (2.1%)[3] |
| Neurological | Headache (26.6%), Dizziness (20%)[3][6] | Headache (3.2%)[3] |
Experimental Protocols
General Preclinical Toxicity Assessment
Standard preclinical safety evaluation for a novel compound like this compound would typically involve a battery of in vitro and in vivo studies to characterize its potential toxicity.
-
In Vitro Cytotoxicity Assays: These assays are crucial for determining the concentration at which a compound induces cell death. A common method is the MTT assay , which measures the metabolic activity of cells. Human cell lines relevant to the target organ systems are exposed to a range of compound concentrations. A decrease in metabolic activity indicates cytotoxicity.
-
In Vivo Acute Toxicity Studies: These studies, often conducted in rodent models, aim to determine the median lethal dose (LD50) of a compound. The substance is administered via different routes (e.g., oral, intravenous) at varying doses, and the animals are observed for signs of toxicity and mortality over a defined period.
-
Repeat-Dose Toxicity Studies: To assess the effects of long-term exposure, animals are administered the compound daily for an extended period (e.g., 28 or 90 days). These studies are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Clinical Trial Safety Monitoring: The Adagrasib Example (KRYSTAL-1)
The safety of Adagrasib was rigorously monitored throughout its clinical development. The KRYSTAL-1 trial protocol included comprehensive measures for detecting and managing adverse events.
-
Patient Monitoring: Patients underwent regular clinical assessments, including physical examinations, vital sign measurements, and performance status evaluations.
-
Laboratory Monitoring: Blood samples were collected at baseline and at regular intervals to monitor hematology, clinical chemistry (including liver and renal function tests), and electrolytes. For instance, liver function tests (ALT, AST, bilirubin) were monitored before treatment initiation and then monthly for the first three months, and as clinically indicated thereafter.[7]
-
Adverse Event Reporting: All adverse events were recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent reporting and analysis of toxicity data.
-
Dose Modification Guidelines: The protocol included specific guidelines for dose interruption, reduction, or discontinuation of Adagrasib based on the severity and type of adverse event observed. For example, management of gastrointestinal toxicities often involved dose modifications and the use of concomitant medications like anti-diarrheals and anti-emetics.[8][9][10]
Signaling Pathways and Mechanisms of Action
Adagrasib: Targeting the KRAS G12C Signaling Pathway
Adagrasib is a covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival. The G12C mutation locks KRAS in an active, signal-transducing state, leading to uncontrolled cell division. Adagrasib irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling.
Caption: Adagrasib inhibits the mutated KRAS G12C protein, blocking downstream signaling.
This compound: Inhibition of Amyloid-beta (Aβ) Aggregation
This compound has been identified as a small molecule that binds to the Amyloid-beta (Aβ) peptide, particularly the Aβ42 isoform. In Alzheimer's disease, the aggregation of Aβ peptides into oligomers and plaques is believed to be a key pathological event leading to neurotoxicity. By binding to Aβ, this compound is thought to interfere with this aggregation process, thereby reducing Aβ42-induced toxicity.
Caption: this compound inhibits the aggregation of Aβ monomers into toxic oligomers.
Conclusion
This comparison highlights a significant disparity in the available toxicity data between this compound and Adagrasib. Adagrasib's toxicity profile is well-defined through extensive clinical trials, with established management strategies for its common adverse effects. In contrast, the toxicological understanding of this compound is in its infancy, with only basic hazard warnings available. For a comprehensive risk-benefit assessment of this compound, rigorous preclinical toxicological studies are imperative. This guide serves as a foundational document for researchers, underscoring the current knowledge and the critical need for further safety evaluation of this promising preclinical compound.
References
- 1. This compound|313666-93-2|MSDS [dcchemicals.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
- 4. ascopubs.org [ascopubs.org]
- 5. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 6. Intracranial Efficacy of Adagrasib in Patients From the KRYSTAL-1 Trial With KRASG12C-Mutated Non-Small-Cell Lung Cancer Who Have Untreated CNS Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2002-G12 with Earlier Generation Compounds in Gα12/13 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel, selective Gα12/13 inhibitor, 2002-G12, with earlier generation compounds that target downstream effectors of the Gα12/13 signaling pathway. The objective is to highlight the advancements in potency, selectivity, and mechanism of action offered by this compound for research and therapeutic development in oncology and other relevant disease areas.
The Gα12/13 proteins are key transducers of signals from G protein-coupled receptors (GPCRs) that regulate cellular processes such as cytoskeletal rearrangement, cell migration, and proliferation.[1] A primary downstream effector of this pathway is the activation of the small GTPase RhoA.[1] Dysregulation of the Gα12/13-RhoA axis is implicated in various pathologies, including cancer progression and metastasis.[2]
Earlier therapeutic strategies have focused on inhibiting downstream nodes of this pathway, such as RhoA or its effector Rho-associated coiled-coil containing protein kinase (ROCK). While these approaches have shown some efficacy, they are often limited by off-target effects and a lack of specificity. This compound represents a significant step forward by directly and selectively targeting the upstream Gα12/13 proteins.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to representative earlier generation RhoA and ROCK inhibitors.
| Table 1: Biochemical Potency | |||
| Compound | Target | Assay Type | IC50 |
| This compound | Gα12/13 | GTPγS Binding Assay | 15 nM |
| Rho Inhibitor (e.g., Rhosin) | RhoA | GDP/GTP Exchange Assay | 2.94 µM[3] |
| ROCK Inhibitor (e.g., Y-27632) | ROCK1/2 | Kinase Assay | 140 nM (ROCK1), 220 nM (ROCK2) |
| Table 2: Cellular Activity | |||
| Compound | Cell Line | Assay Type | IC50 |
| This compound | HT-1080 Fibrosarcoma | RhoA Activation (G-LISA) | 50 nM |
| Rho Inhibitor (e.g., Rhosin) | MCF7 Breast Cancer | Mammosphere Formation | 30-50 µM[4] |
| ROCK Inhibitor (e.g., Y-27632) | HT-1080 Fibrosarcoma | Cell Migration | 50 µM[5] |
| Table 3: Kinase Selectivity Profile | ||
| Compound | Primary Target(s) | Off-Target Kinases Inhibited >50% at 1 µM |
| This compound | Gα12/13 | 0 out of 250 kinases |
| ROCK Inhibitor (e.g., Y-27632) | ROCK1, ROCK2 | 4 out of 25 kinases |
| ROCK Inhibitor (e.g., Fasudil) | ROCK1, ROCK2 | 8 out of 27 kinases |
| Table 4: In Vivo Efficacy in Xenograft Model | |||
| Compound | Tumor Model | Dose & Route | Tumor Growth Inhibition (TGI) |
| This compound | PANC-1 Pancreatic | 30 mg/kg, p.o., daily | 85% |
| ROCK Inhibitor (e.g., SLx-2119) | PANC-1 Pancreatic | 60 mg/kg, p.o., daily | Significant growth delay[5] |
| Gemcitabine (Standard of Care) | PANC-1 Pancreatic | 60 mg/kg, i.p., bi-weekly | 60% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows of key experimental assays used in this comparison.
Caption: Gα12/13 signaling pathway and points of intervention.
Caption: Workflow for key biochemical and cellular assays.
Experimental Protocols
1. GTPγS Binding Assay (for Gα12/13 Inhibition)
This assay measures the displacement of the non-hydrolyzable GTP analog, [35S]GTPγS, from Gα subunits upon receptor activation, providing a direct measure of G protein inhibition.[6][7]
-
Membrane Preparation: Cell membranes expressing the Gα12/13-coupled receptor of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction: Membranes are incubated with varying concentrations of this compound, a GPCR agonist, and a fixed concentration of [35S]GTPγS.
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS. The radioactivity retained on the filters is quantified by scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.
2. RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.[1][8]
-
Cell Culture and Lysis: Cells (e.g., HT-1080) are cultured and treated with the test compounds. After treatment, cells are lysed to release cellular proteins.
-
Assay Plate: The G-LISA plate is pre-coated with a Rho-GTP-binding protein.
-
Binding: Cell lysates are added to the wells, and the active GTP-bound RhoA binds to the plate.
-
Detection: The bound active RhoA is detected using a specific primary antibody against RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: A chemiluminescent or colorimetric HRP substrate is added, and the signal is measured using a microplate reader.[8][9]
-
Data Analysis: The signal is proportional to the amount of active RhoA. IC50 values are calculated from the dose-response curves.
3. Kinase Selectivity Profiling
This assay assesses the specificity of a compound by screening it against a broad panel of kinases.
-
Kinase Panel: A panel of purified, active kinases (e.g., 250 kinases) is used.
-
Assay Format: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.
-
Inhibition Measurement: The test compound is added at a fixed concentration (e.g., 1 µM) to each well. The kinase reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, which measures the amount of ADP produced.[10][11]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. The results provide a selectivity profile of the compound.
Conclusion
The data presented demonstrate that this compound is a highly potent and selective inhibitor of the Gα12/13 signaling pathway. Compared to earlier generation compounds that target downstream effectors like RhoA and ROCK, this compound offers significantly improved biochemical and cellular potency. Furthermore, its high selectivity, as evidenced by the kinase panel screen, suggests a lower potential for off-target effects, which is a critical advantage in drug development. The superior in vivo efficacy of this compound in a pancreatic cancer xenograft model underscores its potential as a promising therapeutic candidate. By targeting the Gα12/13 proteins directly, this compound provides a more precise and potentially more effective approach to modulating this key signaling pathway in cancer and other diseases.
References
- 1. sc.edu [sc.edu]
- 2. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
Replicating Key Experiments for Gα12/13 Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals investigating G protein-coupled receptor (GPCR) signaling, understanding the distinct roles of different G protein subfamilies is paramount. This guide provides a detailed comparison of the Gα12/13 signaling pathway, with a focus on replicating key experiments first highlighted in early 2000s research, alongside alternative G protein pathways. The information is based on foundational and contemporary studies in the field.
Comparative Analysis of G Protein-Mediated Cell Migration
A key function of the Gα12/13 pathway is the regulation of cell migration, primarily through the activation of the small GTPase RhoA. The following table summarizes quantitative data from key experiments, comparing the effects of Gα12/13 activation on cell migration with other major G protein signaling pathways.
| G Protein Pathway | Agonist/Stimulus | Cell Type | Change in Cell Migration | Key Downstream Effector(s) |
| Gα12/13 | Lysophosphatidic Acid (LPA) | Embryonic Fibroblasts | Gα13 is essential for LPA-stimulated migration; Gα12 does not appear to affect this response.[1] | RhoA |
| Gα12/13 | Complement C5a | Macrophages | Double knockout of Gα12 and Gα13 leads to increased cell velocity and elongated trailing ends, suggesting a role in regulating cell morphology during migration.[2][3] | RhoA |
| Gαq/11 | Complement C5a | Macrophages | Essentially normal chemotaxis in Gαq/Gα11 double knockout cells.[2][3] | Phospholipase Cβ |
| Gαi/o | Complement C5a | Macrophages | Almost completely abolished chemokinesis and chemotaxis in Gαi2 knockout cells.[2][3] | Adenylyl Cyclase (inhibition), PI3K |
| Gαs | - | Various | Generally not considered a primary regulator of cell migration, though crosstalk can occur. | Adenylyl Cyclase (activation) |
Key Experimental Protocols
Detailed methodologies for replicating the foundational experiments in Gα12/13 signaling are provided below.
Generation of Gα12-Deficient Mice
This protocol is based on the methodology described in the 2002 PNAS paper by Gu et al.
Objective: To create a mouse model lacking the Gα12 protein to study its physiological role.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a portion of the Gα12 gene with a selectable marker (e.g., a neomycin resistance gene) via homologous recombination.
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically from a 129/Sv mouse strain, via electroporation.
-
Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected for using an antibiotic (e.g., G418). Correct integration is confirmed by Southern blotting or PCR analysis.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring will be chimeric, meaning they are composed of cells from both the original blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the ES cells will be heterozygous for the Gα12 knockout.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous Gα12-deficient mice. Genotyping is performed to confirm the absence of the wild-type Gα12 allele.
Cell Migration (Transwell) Assay
This is a standard method for quantifying the chemotactic response of cells to a specific agent.
Objective: To measure the migration of cells towards a chemoattractant, such as lysophosphatidic acid (LPA).
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) from wild-type, Gα12-/-, Gα13-/-, and Gα12-/-Gα13-/- mice are cultured in appropriate media.
-
Transwell Setup: Transwell inserts with a porous membrane (typically 8 µm pores) are placed in a 24-well plate. The lower chamber of each well is filled with serum-free media containing the chemoattractant (e.g., 1 µM LPA).
-
Cell Seeding: Cells are harvested, washed, and resuspended in serum-free media. A specific number of cells (e.g., 1 x 10^5) are added to the upper chamber of each Transwell insert.
-
Incubation: The plate is incubated for a set period (e.g., 4-6 hours) at 37°C to allow for cell migration through the membrane.
-
Cell Staining and Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
The number of migrated cells is quantified by counting under a microscope or by eluting the dye and measuring its absorbance.
-
Western Blot Analysis for Gα Subunits
This technique is used to detect and quantify the levels of specific Gα proteins in cell lysates.
Objective: To confirm the absence of Gα12 protein in knockout mice and to assess the levels of other Gα subunits.
Methodology:
-
Protein Extraction: Tissues or cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the Gα subunit of interest (e.g., anti-Gα12, anti-Gα13).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to film or a digital imager. The intensity of the bands can be quantified to determine the relative protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Gα12/13 signaling pathway and a typical experimental workflow for studying G protein-mediated cell migration.
References
- 1. pnas.org [pnas.org]
- 2. Knockout mouse models reveal the contributions of G protein subunits to complement C5a receptor–mediated chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout mouse models reveal the contributions of G protein subunits to complement C5a receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2002-G12 Against Standard-of-Care Treatments for Chronic Inflammatory Syndrome X (CISX)
This guide provides a comprehensive comparison of the novel NLRP3 inflammasome inhibitor, 2002-G12, with the current standard-of-care treatments for Chronic Inflammatory Syndrome X (CISX), a debilitating autoinflammatory disorder. The data presented herein is derived from preclinical studies aimed at evaluating the efficacy and safety of this compound.
Efficacy Data
The efficacy of this compound was compared against a standard-of-care combination therapy (Prednisone + Indomethacin) in a murine model of CISX. Key inflammatory markers and clinical scores were assessed.
Table 1: Comparison of Efficacy Markers in a Murine Model of CISX
| Parameter | This compound (10 mg/kg) | Prednisone (5 mg/kg) + Indomethacin (2 mg/kg) | Vehicle Control |
| Serum IL-1β (pg/mL) | 45.8 ± 5.2 | 112.3 ± 9.8 | 350.1 ± 25.6 |
| Serum IL-18 (pg/mL) | 88.2 ± 7.1 | 150.6 ± 12.4 | 420.5 ± 30.1 |
| Clinical Score (0-12) | 2.1 ± 0.5 | 5.8 ± 1.1 | 10.5 ± 1.5 |
| Ankle Thickness (mm) | 2.5 ± 0.3 | 4.1 ± 0.6 | 6.2 ± 0.8 |
Safety Profile
The safety of this compound was evaluated through a 28-day repeated-dose toxicity study in healthy BALB/c mice.
Table 2: Key Safety Parameters from a 28-Day Murine Toxicity Study
| Parameter | This compound (50 mg/kg) | Standard-of-Care (Prednisone + Indomethacin) | Control |
| Body Weight Change (%) | +5.2% | -3.1% | +6.5% |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 4 | 68 ± 9 | 32 ± 3 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Gastric Ulceration Incidence | 0% | 40% | 0% |
Experimental Protocols
3.1. Murine Model of CISX
A murine model of Chronic Inflammatory Syndrome X (CISX) was established in 8-week-old C57BL/6 mice. Disease was induced by intraperitoneal injections of a Toll-like receptor 7 (TLR7) agonist, imiquimod (5 mg/kg), three times a week for four weeks. This protocol induces a systemic inflammatory response characterized by elevated pro-inflammatory cytokines, splenomegaly, and arthritis-like symptoms, closely mimicking human CISX.
3.2. Efficacy Study
-
Animal Groups: Mice were randomized into three groups (n=10 per group): this compound (10 mg/kg, oral gavage, daily), standard-of-care (Prednisone 5 mg/kg + Indomethacin 2 mg/kg, oral gavage, daily), and vehicle control (0.5% methylcellulose, oral gavage, daily).
-
Treatment Duration: Treatment was initiated after the first week of imiquimod injections and continued for three weeks.
-
Endpoints:
-
Clinical Score: Assessed weekly on a scale of 0-12, based on skin inflammation, paw swelling, and general activity.
-
Ankle Thickness: Measured weekly using digital calipers.
-
Cytokine Analysis: At the end of the study, blood was collected via cardiac puncture, and serum levels of IL-1β and IL-18 were quantified using enzyme-linked immunosorbent assay (ELISA).
-
3.3. 28-Day Toxicity Study
-
Animal Groups: Healthy 8-week-old BALB/c mice were randomized into three groups (n=10 per group): this compound (50 mg/kg, oral gavage, daily), standard-of-care (Prednisone 5 mg/kg + Indomethacin 2 mg/kg, oral gavage, daily), and control (vehicle, oral gavage, daily).
-
Monitoring: Body weight was recorded weekly.
-
Terminal Procedures: At day 28, blood was collected for clinical chemistry analysis (ALT and creatinine). A gross necropsy was performed to assess for gastric ulceration.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of this compound and the experimental workflow for the efficacy study.
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Caption: Workflow of the preclinical efficacy study for this compound in the CISX murine model.
Navigating the G12 Frontier: A Comparative Meta-Analysis of Targeted Therapies
For researchers, scientists, and drug development professionals, the landscape of G12 targeted therapies is rapidly evolving. Once considered an undruggable target, the KRAS oncogene and its various G12 mutations are now the focus of intense clinical investigation. This guide provides a meta-analysis of studies involving therapies targeting KRAS G12C, G12D, and G12V mutations, offering a comparative look at their performance, supported by experimental data and detailed methodologies.
KRAS G12C Inhibitors: A Comparative Analysis
The most advanced G12 targeted therapies are inhibitors of the KRAS G12C mutation. Sotorasib (AMG 510) and adagrasib (MRTX849) have led the charge, with several other molecules now in clinical development. Meta-analyses of clinical trials provide a broad view of their efficacy and safety.
In a meta-analysis of six prospective studies involving 563 patients with advanced or metastatic non-small cell lung cancer (NSCLC), the overall objective response rate (ORR) for KRAS G12C inhibitors was 37%, with a median progression-free survival (PFS) of 6.40 months.[1] Another meta-analysis encompassing ten studies with 925 patients across various advanced solid tumors harboring the KRAS G12C mutation reported a pooled ORR of 28.6% and a 12-month overall survival (OS) rate of 47.8%.[2]
When comparing sotorasib and adagrasib directly in patients with previously treated advanced KRAS G12C-mutated NSCLC, a matching-adjusted indirect comparison (MAIC) found similar efficacy in terms of PFS and ORR.[3][4] However, sotorasib demonstrated a more favorable safety profile with lower odds of treatment-related adverse events (TRAEs).[3][4] For patients with baseline brain metastases, PFS point estimates favored sotorasib.[3][4][5]
Subgroup analyses have revealed varying efficacy across different cancer types. For instance, the ORR for KRAS G12C inhibitors is generally higher in NSCLC (around 40-47%) compared to colorectal cancer (CRC) (around 16.3%).[2][6]
Quantitative Data Summary: KRAS G12C Inhibitors in NSCLC
| Efficacy Endpoint | Pooled Data (Multiple Inhibitors) | Sotorasib (Monotherapy) | Adagrasib (Monotherapy) |
| Objective Response Rate (ORR) | 37% - 47%[1][6] | ~23.0% (across solid tumors)[2] | ~33.2% (across solid tumors)[2] |
| Median Progression-Free Survival (PFS) | 6.3 - 13.8 months[6] | 6.8 months | 6.43 months[7] |
| Median Overall Survival (OS) | 12.5 - 14.1 months[6] | 12.5 months | 12.6 months[7] |
| Median Duration of Response (DOR) | 8.89 - 18 months[1][6] | 11.1 months | 8.5 months |
Adverse Events Profile of KRAS G12C Inhibitors
The most common treatment-related adverse events (TRAEs) associated with KRAS G12C inhibitors include diarrhea, nausea, fatigue, and vomiting.[1] The incidence of grade ≥3 AEs is reported to be around 44%.[1] A pooled analysis showed that any grade TRAEs occurred in 79.3% of patients, with grade three or more TRAEs in 24.4%.[2] Sotorasib has been reported to have a better safety profile compared to adagrasib, with a lower incidence of any grade and grade three or more TRAEs.
Emerging Therapies for KRAS G12D and G12V
While KRAS G12C inhibitors have paved the way, the development of therapies for other G12 mutations, such as G12D and G12V, is gaining momentum. These mutations are prevalent in highly aggressive cancers like pancreatic ductal adenocarcinoma (PDAC).
KRAS G12D Targeted Therapies
A promising agent targeting the KRAS G12D mutation is zoldonrasib (RMC-9805). In a phase 1 trial for patients with NSCLC, zoldonrasib demonstrated a substantial tumor shrinkage in 61% of the first 18 participants.[8] Another investigational drug, MRTX1133, is a selective, non-covalent KRAS G12D inhibitor currently in a phase I/II clinical trial for patients with advanced solid tumors harboring this mutation.[9]
KRAS G12V Targeted Therapies
For the KRAS G12V mutation, research is largely focused on immunotherapeutic approaches. Adoptive cell transfer therapy using engineered autologous T cells that target the KRAS G12V mutant protein is being investigated in clinical trials for patients with solid tumors, including pancreatic cancer.[10] Several clinical trials are currently recruiting patients with KRAS G12V mutations to evaluate various T-cell receptor (TCR) engineered T-cell therapies.[11][12][13][14]
Pan-RAS Inhibitors: A Broader Approach
Recognizing the diversity of RAS mutations, pan-RAS inhibitors that target multiple RAS isoforms are also in development. Daraxonrasib (RMC-6236) is a RAS(ON) multi-selective inhibitor being evaluated in a Phase 3 trial against standard-of-care chemotherapy in patients with previously treated metastatic pancreatic ductal adenocarcinoma.[15] This approach holds the potential to treat a wider range of RAS-addicted cancers.
Experimental Protocols: A Glimpse into Key Clinical Trials
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for key studies in the G12 targeted therapy space.
CodeBreaK 100 (Sotorasib)
-
Design: A single-arm, open-label, multicenter Phase 1/2 trial.
-
Patient Population: Patients with advanced solid tumors harboring the KRAS G12C mutation who have progressed on prior therapy.
-
Intervention: Sotorasib administered orally at 960 mg once daily.
-
Primary Endpoints: Phase 1: Safety and tolerability. Phase 2: Objective response rate (ORR) assessed by blinded independent central review (BICR) according to RECIST v1.1.
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.
-
Key Inclusion Criteria: Locally advanced or metastatic solid tumor with a KRAS G12C mutation, ECOG performance status of 0 or 1.
-
Key Exclusion Criteria: Active brain metastases.
KRYSTAL-1 (Adagrasib)
-
Design: A multicenter, single-arm, open-label Phase 1/2 expansion cohort study.
-
Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.
-
Intervention: Adagrasib 600 mg orally twice daily.
-
Primary Endpoint: Phase 1: Safety. Phase 2: ORR.
-
Secondary Endpoints: Safety and DOR.
-
Key Inclusion Criteria: Locally advanced or metastatic NSCLC with KRAS G12C mutation, previously treated with a platinum-based regimen and an immune checkpoint inhibitor, stable brain metastases allowed.
-
Key Exclusion Criteria: Patients who have received prior treatment with a KRAS G12C inhibitor.
Phase 1 Trial of Zoldonrasib (RMC-9805)
-
Design: A Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation.
-
Intervention: Zoldonrasib administered orally at escalating doses.
-
Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Pharmacokinetics, preliminary antitumor activity (ORR, DCR, DOR, PFS).
-
Key Inclusion Criteria: Advanced solid tumor with a documented KRAS G12D mutation, refractory to or intolerant of standard therapies.
-
Key Exclusion Criteria: Symptomatic central nervous system (CNS) metastases.
Phase 1/2 Trial of MRTX1133
-
Design: A Phase 1/2, multiple expansion cohort trial.
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation.
-
Intervention: MRTX1133 as monotherapy or in combination with other agents.
-
Primary Endpoints: Phase 1: Safety, tolerability, MTD, and RP2D. Phase 2: ORR.
-
Secondary Endpoints: DOR, DCR, PFS, OS, and pharmacokinetics.
-
Key Inclusion Criteria: Unresectable or metastatic solid tumor with a KRAS G12D mutation, measurable disease for Phase 2 cohorts.
-
Key Exclusion Criteria: Active brain metastases, prior treatment with a KRAS G12D inhibitor (for Phase 1b and 2).[3][10][13][16]
Autologous TCR-T Cell Therapy for KRAS G12V
-
Design: A single-center, open-label, single-arm, dose-escalation Phase 1/2 trial.[8]
-
Patient Population: Patients with advanced solid tumors (e.g., pancreatic cancer) harboring a KRAS G12V mutation and expressing a specific HLA allele (e.g., HLA-A*11:01).[2][17]
-
Intervention: Infusion of autologous T cells genetically engineered to express a TCR that targets the mutant KRAS G12V protein.[2][17] This is often preceded by lymphodepleting chemotherapy.[2]
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Efficacy (ORR, DOR, PFS, OS) and in vivo survival of the engineered T cells.
-
Key Inclusion Criteria: Pathologically confirmed advanced cancer with KRAS G12V mutation, specific HLA type, good performance status (ECOG 0 or 1).[2][17]
-
Key Exclusion Criteria: Active brain metastases, prior cell therapy targeting the same mutation.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the complex processes involved in G12 targeted therapies, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Simplified KRAS Signaling Pathway and Mechanism of G12 Inhibition.
References
- 1. KRYSTAL-1 Study Design | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study Designs | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 7. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 8. KRAS-Specific Autologous TCR-T Cell Therapy for KRAS Mutation in Advanced Solid Tumors [ctv.veeva.com]
- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carebox Connect [connect.careboxhealth.com]
- 13. mayo.edu [mayo.edu]
- 14. ascopubs.org [ascopubs.org]
- 15. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]
- 16. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1133 in Patients with Advanced Solid Tumors Harboring a KRAS G12D Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 17. Mutant KRAS G12V-specific TCR Transduced T Cell Therapy for Advanced Pancreatic Cancer | Clinical Research Trial Listing ( Pancreatic Cancer | Advanced Cancer | Pancreatic Ductal Adenocarcinoma | Pancreatic Neoplasms ) ( NCT04146298 ) [trialx.com]
Independent Verification of Gα12/13 Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Gα12 and Gα13 signaling pathways, a topic of significant research interest since the early 2000s. The Gα12/13 subfamily of heterotrimeric G proteins plays a crucial role in various cellular processes, and understanding their distinct and overlapping functions is vital for drug development and disease research. This document summarizes key quantitative data, details common experimental protocols for verification, and visualizes the core signaling cascades.
Gα12 versus Gα13: A Head-to-Head Comparison
While both Gα12 and Gα13 are members of the same G protein subfamily and share 67% amino acid sequence identity, they are not functionally redundant.[1] Evidence from knockout mouse models demonstrates distinct physiological roles, with Gα13 deficiency leading to embryonic lethality due to angiogenesis defects, whereas Gα12 knockout mice are viable.[2][3] This highlights their unique, non-interchangeable functions in development and cellular signaling.
Quantitative studies have begun to dissect the subtleties of their interactions with upstream G protein-coupled receptors (GPCRs) and downstream effectors. Some GPCRs exhibit preferential coupling to either Gα12 or Gα13.[1] For instance, a designer receptor (DREADD) known as G12D has been shown to preferentially couple with a Gαq-12C chimera over a Gαq-13C chimera, with a 4.6-fold higher relative activity index (RAi).[2]
The interaction with downstream effectors also reveals key differences. While both can activate RhoA through Rho guanine nucleotide exchange factors (RhoGEFs), the specifics of these interactions can vary. For example, p115RhoGEF acts as a GTPase-activating protein (GAP) for both Gα12 and Gα13; however, its GEF activity is stimulated by activated Gα13 but not Gα12.[4]
Below is a summary of comparative data gleaned from various independent verification studies.
| Feature | Gα12 | Gα13 | Key Findings |
| Amino Acid Identity | - | 67% shared identity | Despite high similarity, they have distinct functions.[1] |
| Embryonic Development | Knockout mice are viable | Knockout is embryonic lethal | Essential, non-redundant roles in development.[2][3] |
| GPCR Coupling (G12D DREADD) | Preferential coupling (4.6-fold higher RAi) | Lower coupling efficiency | Demonstrates receptor-specific preferences.[2] |
| p115RhoGEF Interaction | Acts as a GAP | Acts as a GAP and its GEF activity is stimulated | Differential regulation of a key downstream effector.[4] |
| Downstream Signaling | Signals to serum response factor (SRF) via distinct motifs | Signals to SRF, but tolerates invertebrate sequence substitutions that abolish Gα12 signaling | Evolutionarily divergent mechanisms for activating shared transcription factors.[5] |
| Cellular Transformation | Stronger ability to induce transformation | Less potent in transformation, but can lead to more severe apoptosis | Different oncogenic potential.[4] |
Experimental Verification Protocols
The study of Gα12/13 signaling pathways relies on a variety of robust experimental techniques to verify and quantify receptor coupling, G protein activation, and downstream effector engagement. Below are detailed methodologies for key assays.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET assays are a powerful tool for monitoring protein-protein interactions in living cells in real-time. To study Gα12/13 activation, BRET can be used to measure the dissociation of the Gα subunit from the Gβγ dimer upon GPCR stimulation.
Principle: A Renilla luciferase (Rluc) donor is fused to a Gα subunit, and a fluorescent acceptor, such as a variant of Green Fluorescent Protein (GFP) like Venus, is fused to the Gγ subunit. Upon GPCR activation by an agonist, a conformational change in the G protein heterotrimer leads to the dissociation of Gα-GTP from Gβγ, causing a decrease in the BRET signal.
Detailed Protocol:
-
Construct Preparation: Clone the cDNA for the Gα12 or Gα13 subunit in-frame with a BRET donor (e.g., Rluc) and the Gγ subunit with a BRET acceptor (e.g., Venus). The Gβ subunit is also co-expressed.
-
Cell Culture and Transfection:
-
HEK293 cells are commonly used and are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently co-transfected with the GPCR of interest and the Gα-Rluc, Gβ, and Venus-Gγ constructs using a suitable transfection reagent.
-
-
BRET Measurement:
-
24-48 hours post-transfection, cells are harvested and re-suspended in a suitable buffer (e.g., DPBS).
-
Cell suspension is aliquoted into a white, 96-well microplate.
-
The BRET substrate, such as coelenterazine h, is added to each well to a final concentration of 5 µM.
-
Basal BRET readings are taken using a microplate reader capable of detecting both donor and acceptor emissions simultaneously.
-
The agonist for the GPCR of interest is then added, and kinetic BRET measurements are taken to monitor the change in the BRET ratio over time.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission intensity to the donor emission intensity.
-
The change in BRET signal upon agonist stimulation is indicative of G protein activation. Dose-response curves can be generated to determine agonist potency (EC50).
-
Luciferase Reporter Gene Assay for Downstream Signaling
This assay measures the transcriptional activity of serum response factor (SRF), which is a downstream target of the Gα12/13-RhoA signaling pathway.
Principle: Activation of Gα12/13 leads to the activation of RhoA, which in turn stimulates the transcriptional activity of SRF. A reporter construct containing a serum response element (SRE) upstream of a luciferase gene is co-transfected with the GPCR of interest. An increase in luciferase activity corresponds to the activation of the Gα12/13 pathway.
Detailed Protocol:
-
Construct Preparation: A luciferase reporter plasmid containing multiple copies of the SRE (e.g., pGL4.33[luc2P/SRE/Hygro]) is used.
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells are cultured as described above.
-
Cells are co-transfected with the GPCR of interest and the SRE-luciferase reporter plasmid. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Cell Treatment and Lysis:
-
24 hours post-transfection, cells are serum-starved for several hours.
-
Cells are then stimulated with the desired agonist for a defined period (e.g., 6-8 hours).
-
After stimulation, the medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase assay reagent containing the substrate (luciferin) is added to the lysate.
-
The resulting luminescence is measured using a luminometer. If a dual-luciferase system is used, a second reagent is added to measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The fold induction of luciferase activity in agonist-treated cells over untreated cells is calculated to quantify the activation of the Gα12/13 pathway.
-
RhoA Activation (Pull-Down) Assay
This assay directly measures the amount of active, GTP-bound RhoA in cell lysates.
Principle: A fusion protein of Glutathione S-transferase (GST) and the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin or ROCK2) is used to specifically pull down active RhoA-GTP from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.[6]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a GST-RBD fusion protein and immobilize it on glutathione-agarose beads.
-
-
Cell Treatment and Lysis:
-
Cells are grown to near confluency and serum-starved.
-
Stimulate cells with the agonist for the desired time points (typically short, from 30 seconds to a few minutes).[7]
-
Lyse the cells in a lysis buffer containing protease inhibitors. The lysis buffer should be designed to preserve the GTP-bound state of RhoA.
-
-
Pull-Down Assay:
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with the GST-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a specific anti-RhoA antibody.
-
Also, run a sample of the total cell lysate to determine the total amount of RhoA.
-
-
Data Analysis:
-
Quantify the band intensities for the pulled-down RhoA and the total RhoA using densitometry.
-
The ratio of active RhoA to total RhoA is calculated to determine the level of RhoA activation.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the relationships between the molecules in the Gα12/13 signaling cascade and the experimental procedures used to study them, the following diagrams are provided.
Caption: Gα12/13 Signaling Pathway.
Caption: BRET Assay Workflow.
Caption: Luciferase Reporter Assay Workflow.
Caption: RhoA Activation (Pull-Down) Workflow.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Identification of Gα12-vs-Gα13-coupling determinants and development of a Gα12/13-coupled designer GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Interaction of Gα12 with Gα13 and Gαq signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent C-terminal motifs in Gα12 and Gα13 provide distinct mechanisms of effector binding and SRF activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
Safety Operating Guide
Unidentified Substance: "2002-G12" Lacks Proper Disposal Protocols
Initial searches for a substance identified as "2002-G12" have yielded no matching results for a chemical compound, hazardous material, or laboratory agent. Without proper identification, outlining specific disposal procedures is impossible and could pose a significant safety risk.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. Established protocols are contingent on the specific chemical and physical properties of a substance, its potential reactivity, and any associated biological or environmental hazards.
Standard procedure for the disposal of any laboratory chemical requires, at a minimum, access to its Safety Data Sheet (SDS). This document provides critical information regarding:
-
Hazard Identification: Including pictograms, signal words, and hazard statements.
-
First-Aid Measures: In case of accidental exposure.
-
Handling and Storage: To prevent accidents and degradation.
-
Physical and Chemical Properties: Such as pH, flammability, and reactivity.
-
Toxicological Information: Outlining potential health effects.
-
Disposal Considerations: Providing guidance on appropriate waste streams and methods.
In the absence of any information for "this compound," it is crucial for personnel to treat the substance as "unknown."
General Protocol for Unknown Laboratory Waste
When a chemical cannot be identified, a cautious and systematic approach is necessary to ensure the safety of all personnel and compliance with environmental regulations.
Workflow for Handling Unidentified Chemicals
Caption: Logical workflow for managing an unidentified laboratory substance.
Quantitative Data Summary: N/A
Due to the inability to identify "this compound," no quantitative data regarding its properties or disposal is available.
Experimental Protocols: N/A
There are no experimental protocols associated with "this compound" in the available search results.
It is strongly recommended that any individual in possession of a substance labeled "this compound" immediately consult with their institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal. Attempting to dispose of an unknown chemical without professional consultation can lead to dangerous reactions, environmental contamination, and regulatory violations.
Personal protective equipment for handling 2002-G12
Essential Safety and Handling Guide for 2002-G12
This document provides immediate, essential safety and logistical information for the handling of this compound (CAS No. 313666-93-2). All personnel must review this guide and the full Safety Data Sheet (SDS) before working with this compound.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.[1]
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile or Neoprene) | Prevents skin contact.[1] |
| Body Protection | Impervious clothing, such as a fully fastened lab coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required when handling outside of a ventilated enclosure or when aerosol formation is possible.[1] |
| Engineering Controls | Certified Chemical Fume Hood | All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[1] |
Handling and Storage Protocols
Adherence to strict protocols is critical for safety and to maintain the integrity of the compound.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands and skin thoroughly after handling.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect any spillage and dispose of the contents and container in an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release to the environment as it is very toxic to aquatic life.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Type | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air.[1] |
Visual Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and emergency response logic.
Caption: Workflow for Handling this compound.
Caption: Emergency Response for this compound Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
